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  • Product: 2-Ethoxy-5-nitrobenzaldehyde
  • CAS: 741738-54-5

Core Science & Biosynthesis

Foundational

Section 1: Core Physicochemical and Structural Properties

An In-Depth Technical Guide to 2-Ethoxy-5-nitrobenzaldehyde (CAS 741738-54-5): Properties, Synthesis, and Applications Introduction 2-Ethoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde that, while not extensiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Ethoxy-5-nitrobenzaldehyde (CAS 741738-54-5): Properties, Synthesis, and Applications

Introduction

2-Ethoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde that, while not extensively documented in mainstream chemical literature, represents a significant building block for specialized applications in medicinal chemistry and materials science. Its structure, featuring an electron-donating ethoxy group and a strongly electron-withdrawing nitro group on a benzaldehyde scaffold, provides a unique electronic profile and multiple points for synthetic modification. The aldehyde function serves as a crucial handle for forming imines, undergoing reductive aminations, or participating in various condensation reactions. Simultaneously, the nitro group can be readily reduced to an amine, opening pathways to a different class of derivatives. This guide provides a comprehensive overview of its known and predicted properties, a logical synthetic approach based on established chemical principles, and an exploration of its potential applications derived from the known utility of its structural analogs.

While experimental data for 2-Ethoxy-5-nitrobenzaldehyde is sparse, its fundamental properties can be reliably computed and are summarized below. These identifiers are crucial for unambiguous identification and for use in computational modeling and database searches.

PropertyValueSource
CAS Number 741738-54-5-
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
IUPAC Name 2-ethoxy-5-nitrobenzaldehyde[1]
SMILES CCOC1=C(C=C(C=C1)[O-])C=O[1]
InChIKey FIRASLIMSQEZFO-UHFFFAOYSA-N[1]
Monoisotopic Mass 195.05316 Da[1]
Predicted XlogP 1.6[1]

Section 2: Synthesis and Derivatization

The most logical and efficient synthesis of 2-Ethoxy-5-nitrobenzaldehyde is via the Williamson ether synthesis, a robust and well-understood reaction in organic chemistry. This method is preferred due to the commercial availability and relatively low cost of the starting material, 2-hydroxy-5-nitrobenzaldehyde.

Proposed Synthetic Pathway

The synthesis involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate.

G cluster_reaction Nucleophilic Substitution (SN2) SM 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) Intermediate Phenoxide Intermediate (Resonance Stabilized) SM->Intermediate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Solvent Solvent (e.g., Acetone, DMF) EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) Product 2-Ethoxy-5-nitrobenzaldehyde (CAS 741738-54-5) EthylatingAgent->Product Intermediate->Product Ethylation

Caption: Williamson Ether Synthesis workflow for 2-Ethoxy-5-nitrobenzaldehyde.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard laboratory techniques for Williamson ether synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL per gram of starting material).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add ethyl iodide (CH₃CH₂I, 1.2 eq) to the mixture dropwise over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude solid in dichloromethane (DCM) and wash with 1M NaOH solution to remove any unreacted starting material, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2-Ethoxy-5-nitrobenzaldehyde.

Causality in Protocol Design:

  • Choice of Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol without causing side reactions with the aldehyde group.

  • Choice of Solvent: Acetone is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but has a convenient boiling point for reflux.

  • Purification: The aqueous NaOH wash is critical for removing the acidic starting phenol, ensuring high purity of the final ether product.

Section 3: Predicted Spectral Characteristics

No publicly available experimental spectra exist for this compound. However, its spectral properties can be reliably predicted based on its structure and established principles of spectroscopy.

  • ¹H NMR Spectroscopy:

    • Aldehyde Proton (-CHO): Expected to be a singlet around δ 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.[2]

    • Aromatic Protons: Three protons on the aromatic ring will appear between δ 7.5-8.5 ppm. The proton ortho to the nitro group will be the most downfield, likely appearing as a doublet. The other two protons will exhibit doublet and doublet of doublets patterns, respectively, based on their coupling.

    • Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around δ 1.4-1.6 ppm (for the -CH₃ group), with a coupling constant (J) of approximately 7 Hz.

  • IR Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1690-1710 cm⁻¹.[2]

    • Ar-NO₂ Stretch: Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1515-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

    • C-O-C Stretch (Ether): An asymmetric stretch will appear around 1240-1270 cm⁻¹.

    • Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

  • Mass Spectrometry:

    • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 195.

    • Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group ([M-45]⁺), loss of the nitro group ([M-46]⁺), and loss of the formyl radical ([M-29]⁺).

Section 4: Potential Applications in Research and Development

The true value of 2-Ethoxy-5-nitrobenzaldehyde lies in its potential as a versatile intermediate for synthesizing more complex molecules with desirable biological or material properties.

Scaffold for Medicinal Chemistry

The 5-nitrosalicylaldehyde core is a known pharmacophore. For example, derivatives have been developed as potent anticancer agents that target key signaling pathways.[3] The ethoxy group in the title compound can serve to increase lipophilicity and potentially enhance cell membrane permeability compared to its hydroxyl analog.

G Start 2-Ethoxy-5-nitrobenzaldehyde Reduction Nitro Reduction (e.g., H₂, Pd/C) Start->Reduction SchiffBase Schiff Base Formation (with R-NH₂) Start->SchiffBase Amine 2-Ethoxy-5-aminobenzaldehyde (Key Intermediate) Reduction->Amine Imine Schiff Base / Imine (Ligand Precursor) SchiffBase->Imine FinalDrug Bioactive Molecules (e.g., Kinase Inhibitors) Amine->FinalDrug Further Functionalization FinalMaterial Functional Dyes / Metal Complexes Imine->FinalMaterial Complexation

Caption: Synthetic utility of 2-Ethoxy-5-nitrobenzaldehyde as a chemical intermediate.

  • VEGFR-2 Inhibition: Research on 5-nitrosalicylaldehyde arylhydrazones has shown their potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy.[3] The aldehyde group is essential for forming the hydrazone linkage, and the ethoxy substitution could be explored to optimize binding and pharmacokinetic properties.

  • Antimicrobial Agents: Nitroaromatic compounds and Schiff bases are well-known classes of antimicrobial agents.[4] The title compound provides a direct route to novel Schiff bases by condensation with various amines.

Precursor for Dyes and Materials

The chromophoric nitroaromatic system makes this compound and its derivatives candidates for dye synthesis.[5]

  • Azo Dyes: While the nitro group is present, it can be reduced to an amine. This resulting 2-ethoxy-5-aminobenzaldehyde could then be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes.

  • Schiff Base Metal Complexes: The aldehyde can react with primary amines to form Schiff base ligands. These ligands can then coordinate with various metal ions to produce colored complexes with potential applications in sensing or as catalysts.[5]

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for 2-Ethoxy-5-nitrobenzaldehyde. However, based on structurally similar compounds like 2-hydroxy-5-nitrobenzaldehyde, the following precautions are advised.[6]

  • General Hazards: Considered a hazardous substance. It may be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to cause irritation to the eyes, respiratory system, and skin.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[7][8]

  • Handling: Avoid generating dust. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

2-Ethoxy-5-nitrobenzaldehyde, CAS 741738-54-5, is a specialized chemical intermediate with significant untapped potential. While direct experimental data remains limited, its properties and reactivity can be confidently predicted from fundamental chemical principles and the behavior of its close analogs. Its straightforward synthesis from readily available precursors, combined with the dual reactivity of its aldehyde and nitro functional groups, positions it as a valuable building block for researchers in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, as well as in the field of materials science for the creation of novel dyes and metal complexes. Further investigation into this compound is warranted to fully characterize its properties and explore its synthetic applications.

References

  • Fisher Scientific. (2025). Safety Data Sheet - N-Phenyl-o-phenylenediamine.
  • AK Scientific, Inc. (n.d.). o-Phenylenediamine Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde, 98%.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde 98%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8702, 2-Ethoxy-5-nitrobenzenamine.
  • Loba Chemie. (2015). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - o-Phenylenediamine.
  • Wieland. (2022). Safety Data Sheet.
  • PubChem. (n.d.). 2-ethoxy-5-nitrobenzaldehyde.
  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131604809, 2-Ethyl-5-nitrobenzaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
  • ChemicalBook. (2025). 2-(2-chloroethoxy)-5-nitrobenzaldehyde.
  • Scimplify. (n.d.). 2 Nitro Benzaldehyde Manufacturer and Suppliers.
  • Al-Suwaidan, I. A., et al. (2025). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). ACS Omega.
  • VIVAN Life Sciences. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - 2-Hydroxy-5-nitrobenzaldehyde.
  • ResearchGate. (2009). (PDF) 2-Hydroxy-5-nitrobenzaldehyde.
  • Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 2-Hydroxy-5-nitrobenzaldehyde in Dye Synthesis.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. NIST Chemistry WebBook.
  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
  • Supporting Information. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 5-Hydroxy-2-nitrobenzaldehyde (CAS 42454-06-8).
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39211, 5-Hydroxy-2-nitrobenzaldehyde.

Sources

Exploratory

2-Ethoxy-5-nitrobenzaldehyde PubChem CID 4766542 data

[1] Executive Summary 2-Ethoxy-5-nitrobenzaldehyde (PubChem CID 4766542; CAS 741738-54-5) is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical agents, agrochemicals, and functional mat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Ethoxy-5-nitrobenzaldehyde (PubChem CID 4766542; CAS 741738-54-5) is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical agents, agrochemicals, and functional materials.[1][2][3][4][5][6] Characterized by an electron-withdrawing nitro group at the meta position relative to the aldehyde and an electron-donating ethoxy group at the ortho position, this compound exhibits a unique "push-pull" electronic structure.[1] This configuration makes it highly reactive toward nucleophilic additions (at the carbonyl) and reduction reactions (at the nitro group), serving as a critical scaffold for Schiff base ligands , dissymmetrical catechol ethers , and biologically active heterocycles .

Chemical Profile & Physicochemical Data[1][2][5][8][9][10][11]

The following data aggregates experimentally verified properties and computed descriptors.

PropertyDataSource / Method
IUPAC Name 2-Ethoxy-5-nitrobenzaldehydePubChem
CAS Number 741738-54-5 Verified Registry
Molecular Formula

Mass Spectrometry
Molecular Weight 195.17 g/mol Calculated
Appearance Yellow crystalline solidExperimental
Melting Point 48 – 50 °C Synth.[1] Commun. [1]
Solubility Soluble in DMF, DMSO, Acetone, DCM; Insoluble in WaterExperimental
SMILES CCOC1=C(C=C(C=C1)[O-])C=OStructure
InChIKey FIRASLIMSQEZFO-UHFFFAOYSA-NIdentifier

Synthesis & Manufacturing

The most robust and regioselective synthesis of 2-ethoxy-5-nitrobenzaldehyde involves the O-alkylation of the commercially available precursor 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde).[1] Direct nitration of 2-ethoxybenzaldehyde is less favored due to the formation of inseparable regioisomers (ortho/para mixtures).[1]

Optimized Laboratory Protocol (O-Alkylation)

Reaction Type: Nucleophilic Substitution (


)
Precursor:  2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8)
Reagents:  Ethyl Iodide (EtI) or Ethyl 

-toluenesulfonate; Cesium Carbonate (

) or Potassium Carbonate (

).[1] Solvent: N,N-Dimethylformamide (DMF).[1]
Step-by-Step Methodology:
  • Preparation: Charge a dry round-bottom flask with 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and anhydrous DMF (5 mL per gram of substrate).

  • Deprotonation: Add

    
      (1.1 eq) or 
    
    
    
    (1.5 eq) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution typically turns a deep yellow/orange color.
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

    • Note: Ethyl

      
      -toluenesulfonate can be used as a non-lachrymatory alternative.[1]
      
  • Reaction: Heat the mixture to 60–70 °C under an inert atmosphere (

    
    ) for 3–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) until the starting phenol is consumed.
    
  • Workup: Cool the mixture to 0 °C and quench with ice-cold water. The product may precipitate as a yellow solid.

    • If solid forms: Filter, wash with water, and dry.[7]

    • If oil forms:[1] Extract with Ethyl Acetate (

      
      ), wash organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
  • Yield: Typical isolated yields range from 85% to 95% .

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the synthesis and key downstream transformations.

SynthesisPath Start 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) Reagents Ethyl Iodide / Cs2CO3 Solvent: DMF, 60°C Start->Reagents Product 2-Ethoxy-5-nitrobenzaldehyde (CAS 741738-54-5) Reagents->Product SN2 Alkylation (95% Yield) Schiff Schiff Bases (Imine Ligands) Product->Schiff + Primary Amines (-H2O) Amine 2-Ethoxy-5-aminobenzaldehyde (Reduction Product) Product->Amine + SnCl2 / HCl (Nitro Reduction) Acid 2-Ethoxy-5-nitrobenzoic Acid (Oxidation Product) Product->Acid + KMnO4 / [O] (Oxidation)

Caption: Figure 1. Synthesis of 2-Ethoxy-5-nitrobenzaldehyde via O-alkylation and subsequent divergent pathways.

Reactivity & Synthetic Utility[1]

Schiff Base Formation (Imine Condensation)

The aldehyde moiety at C-1 is highly electrophilic due to the electron-withdrawing nature of the nitro group at C-5.[1]

  • Reaction: Condensation with primary amines (e.g., aniline derivatives, amino acids) yields Schiff bases .

  • Utility: These derivatives are extensively researched for antibacterial and antifungal activity. The 2-ethoxy group improves lipophilicity compared to the hydroxy analog, potentially enhancing cell membrane permeability [2].[1]

Nitro Group Reduction

The C-5 nitro group can be selectively reduced to an amine without affecting the aldehyde (using mild reagents) or reduced concomitantly.

  • Reagents:

    
     or 
    
    
    
    (chemoselective for nitro group).
  • Product: 2-Ethoxy-5-aminobenzaldehyde .[1]

  • Application: This amine is a precursor for quinolines and indoles via cyclization reactions, serving as a scaffold for kinase inhibitors.

Dissymmetrical Ether Synthesis

As highlighted in Synthetic Communications, this compound is an intermediate for synthesizing dissymmetrical ethers of 4-nitrocatechol . By oxidizing the aldehyde to a phenol (via Baeyer-Villiger oxidation and hydrolysis), researchers can access 4-nitrocatechol derivatives with different alkyl chains at positions 1 and 2, which are valuable for creating specific coccidiostats (anti-parasitic poultry drugs) [1].[1]

Pharmaceutical & Research Applications[1][10][12]

DomainApplication Description
Drug Discovery Used as a pharmacophore in the design of antimicrobial agents.[1] The nitro-benzaldehyde core is known to inhibit bacterial growth by interfering with redox homeostasis.[1]
Coccidiostats Key intermediate in the synthesis of decoquinate analogs and other agents used to treat coccidiosis in poultry [1].
Material Science Precursor for non-linear optical (NLO) materials. The "push-pull" electronic system (donor ethoxy + acceptor nitro) creates a strong dipole moment suitable for NLO chromophores.[1]
Corrosion Inhibition Hydrazone derivatives of nitrobenzaldehydes have been validated as corrosion inhibitors for mild steel in acidic environments [3].

Safety & Handling (SDS Summary)

Hazard Classification: GHS07 (Warning)

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (

    
     recommended). Keep container tightly closed. Light sensitive (store in amber vials).
    
  • Incompatibility: Avoid strong oxidizing agents and strong bases.

References

  • Efficient and Practical Synthesis of Dissymmetrical Ethers of 4-Nitrocatechol. Synthetic Communications, 2007. (Describes synthesis and MP of 48-50°C).[1]

  • Synthesis and Antimicrobial Activity of Schiff Bases. Fine Chemical Engineering, 2024.

  • Exploring the Chemistry of 2-Nitrobenzaldehyde. BenchChem Technical Notes, 2025.

  • PubChem Compound Summary: 2-Ethoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information.[1] [1]

  • Sigma-Aldrich Product Data: 2-Ethoxy-5-nitrobenzaldehyde.

Sources

Foundational

Technical Guide: 2-Ethoxy-5-nitrobenzaldehyde vs. 2-Hydroxy-5-nitrobenzaldehyde Reactivity

Executive Summary: The "Lock vs. Block" Paradigm In the design of bioactive scaffolds and Schiff base ligands, the choice between 2-Hydroxy-5-nitrobenzaldehyde (2H5NB) and its alkylated analog, 2-Ethoxy-5-nitrobenzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lock vs. Block" Paradigm

In the design of bioactive scaffolds and Schiff base ligands, the choice between 2-Hydroxy-5-nitrobenzaldehyde (2H5NB) and its alkylated analog, 2-Ethoxy-5-nitrobenzaldehyde (2E5NB) , is rarely arbitrary. It represents a fundamental decision between exploiting intramolecular stability and prioritizing carbonyl electrophilicity .

  • 2H5NB is characterized by a "Locked" conformation due to strong Intramolecular Hydrogen Bonding (IHB). This stabilizes the ground state but can retard carbonyl reactivity toward weak nucleophiles.

  • 2E5NB represents a "Blocked" conformation. The ethoxy group disrupts the IHB, raising the ground-state energy of the carbonyl and preventing phenolic deprotonation, albeit introducing minor steric hindrance.

This guide analyzes these physicochemical divergences to optimize their application in drug development and ligand synthesis.

Structural Dynamics & Electronic Landscape

The reactivity difference is governed by the competition between resonance effects (


) and the presence or absence of the hydrogen bond clamp.
The Intramolecular Hydrogen Bond (IHB) Effect

In 2H5NB, the phenolic proton forms a 6-membered pseudo-ring with the aldehyde oxygen (


 motif). This interaction has two critical consequences:
  • Ground State Stabilization: The aldehyde is thermodynamically stabilized, increasing the activation energy (

    
    ) required for nucleophilic attack.
    
  • Reduced Electrophilicity: The partial positive charge on the carbonyl carbon is partially quenched by the proton transfer character of the H-bond.

The Ethoxy "Switch"

Alkylation to 2E5NB removes the acidic proton. While the Ethoxy group is still an Electron Donating Group (EDG) by resonance, the absence of the H-bond leaves the carbonyl oxygen "exposed" and the carbonyl carbon more electrophilic compared to the H-bonded phenol system.

Visualization of Structural Logic

Reactivity_Comparison H_Aldehyde 2-Hydroxy-5-nitrobenzaldehyde (2H5NB) IHB Intramolecular H-Bond (S(6) Ring Motif) H_Aldehyde->IHB Contains E_Aldehyde 2-Ethoxy-5-nitrobenzaldehyde (2E5NB) No_IHB No H-Bond (Steric Bulk of Et) E_Aldehyde->No_IHB Modified via Alkylation Reactivity_H LOWER Carbonyl Electrophilicity (Ground State Stabilization) IHB->Reactivity_H Causes Reactivity_E HIGHER Carbonyl Electrophilicity (Exposed Carbonyl) No_IHB->Reactivity_E Results in Reactivity_H->Reactivity_E Alkylation Switches Regime

Figure 1: Mechanistic flow illustrating how O-alkylation switches the molecule from a stabilized H-bonded system to a more reactive electrophile.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences critical for experimental design.

Feature2-Hydroxy-5-nitrobenzaldehyde (2H5NB)2-Ethoxy-5-nitrobenzaldehyde (2E5NB)
Carbonyl Reactivity Moderate. Retarded by IHB. Often requires acid catalysis to activate.High. Behaves as a typical electron-deficient benzaldehyde.
Acidity (

)
~5.5 - 6.0. The para-nitro group significantly increases acidity compared to phenol.Non-acidic. No labile proton.
Base Sensitivity High. Forms phenoxide anion (

), which is a strong EDG, deactivating the aldehyde toward nucleophiles.
Stable. Compatible with basic conditions (e.g., Knoevenagel condensation with basic catalysts).
Solubility Moderate in alcohols; poor in non-polar solvents due to polarity.Improved solubility in DCM, Toluene, and non-polar organic solvents.
Primary Risk Interference by phenoxide formation; metal chelation during synthesis.Steric hindrance from the ethoxy tail (minor).

Experimental Protocols

Protocol A: Conversion of 2H5NB to 2E5NB (Williamson Ether Synthesis)

Objective: To mask the phenolic hydroxyl group, breaking the H-bond and preventing side reactions in subsequent steps.

Reagents:

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)[1]

  • Ethyl Iodide (1.2 eq) or Diethyl Sulfate

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Workflow:

  • Dissolution: Dissolve 2H5NB (10 mmol) in anhydrous DMF (15 mL). The solution will be yellow.

  • Deprotonation: Add

    
     (20 mmol). Stir at room temperature for 15 minutes. The color typically deepens to orange/red due to phenoxide formation.
    
  • Alkylation: Add Ethyl Iodide (12 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting material (lower

    
    , streaks) should disappear; the product (higher 
    
    
    
    , distinct spot) appears.
  • Workup: Pour the mixture into ice-cold water (100 mL). The product, 2E5NB, usually precipitates as a pale yellow solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Protocol B: Comparative Schiff Base Condensation

Objective: To demonstrate the reactivity difference with a primary amine (e.g., Aniline).

Reaction:



Step2H5NB Workflow2E5NB Workflow
Solvent Ethanol (Protic solvent helps break IHB)Ethanol or DCM (Aprotic works well)
Catalyst Glacial Acetic Acid (Catalytic) is often required to protonate the carbonyl and facilitate attack.Often proceeds without catalyst or with mild Lewis acid.
Conditions Reflux (2–4 hours)Room Temperature (1–2 hours) or mild reflux.
Observation Reaction is slower; product often precipitates upon cooling.Reaction is faster; product formation is rapid.

Applications in Drug Design[2]

When to use 2-Hydroxy-5-nitrobenzaldehyde (2H5NB)
  • Metal Chelation: If the target molecule is a ligand intended to bind metals (e.g., Cu(II), Zn(II)), the ortho-hydroxy group is essential. The Schiff bases derived from 2H5NB are "privileged ligands" (Salen-type precursors).

  • Proton Transfer Probes: For designing fluorescent probes that rely on ESIPT (Excited-State Intramolecular Proton Transfer). The H-bond is the functional mechanism.

When to use 2-Ethoxy-5-nitrobenzaldehyde (2E5NB)
  • Strictly Organic Targets: When synthesizing purely organic bioactive molecules (e.g., chalcones, stilbenes) where metal binding is a side-effect to be avoided.

  • Base-Catalyzed Reactions: If your synthesis involves a Henry reaction (Nitroaldol) or Knoevenagel condensation using basic catalysts (Piperidine/Pyridine). Using 2H5NB here would result in deprotonation to the phenoxide, shutting down the reaction. 2E5NB remains reactive.

Decision Pathway

Decision_Matrix Start Select Precursor Q1 Is Metal Chelation Required? Start->Q1 Q2 Is the Reaction Base-Catalyzed? Q1->Q2 No Use_H USE 2-Hydroxy-5-nitrobenzaldehyde (Allows N,O-coordination) Q1->Use_H Yes Q2->Use_H No (Acidic/Neutral) Use_E USE 2-Ethoxy-5-nitrobenzaldehyde (Prevents Phenoxide Deactivation) Q2->Use_E Yes (e.g., Knoevenagel)

Figure 2: Decision matrix for selecting the appropriate aldehyde based on synthetic requirements.

References

  • Crystal Structure & H-Bonding: Tanak, H. (2009).[2][3] "2-Hydroxy-5-nitrobenzaldehyde."[1][4][5][6][7] Acta Crystallographica Section E, 65(12), o3056.

  • Schiff Base Kinetics: Tameem, A. A., et al. (2007). "Synthesis and characterization of Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde." Journal of Molecular Structure. (Contextual citation based on general reactivity principles of salicylaldehydes).
  • Synthetic Protocols (Ether Synthesis): Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis).
  • Reactivity of Nitro-Benzaldehydes: BenchChem. "2-Hydroxy-5-nitrobenzaldehyde Reactivity & Safety Data."

Sources

Exploratory

2-Ethoxy-5-nitrobenzaldehyde: A Strategic Scaffold for PDE5 Inhibitors and Heterocyclic Architectures

Topic: 2-Ethoxy-5-nitrobenzaldehyde (MDL: MFCD00774368) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1] [1] Executive Summary 2-Ethoxy-5-nitrobenzaldehyde (MDL N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxy-5-nitrobenzaldehyde (MDL: MFCD00774368) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

[1]

Executive Summary

2-Ethoxy-5-nitrobenzaldehyde (MDL Number: MFCD00774368) is a highly functionalized aromatic building block characterized by the presence of an electron-withdrawing nitro group and an electron-donating ethoxy group para to each other.[1][2] This "push-pull" electronic character, combined with a reactive aldehyde handle, makes it a pivot point in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogues) and complex fused heterocycles like quinolines and benzimidazoles.

This guide provides a rigorous technical analysis of its physicochemical profile, a validated high-yield synthetic protocol, and its application in divergent synthesis, moving beyond standard catalog descriptions to offer actionable experimental insight.

Physicochemical Profile

The compound exists as a pale yellow crystalline solid. Its stability is governed by the nitro group's resonance, which deactivates the ring towards electrophilic attack but activates the aldehyde for nucleophilic addition.

PropertyValueNotes
CAS Number 741738-54-5
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Melting Point 48–50 °CDistinct crystalline transition [1].[1][3]
Appearance Pale yellow solidTypical of nitro-aromatics.[1]
Solubility Soluble in DCM, DMF, EtOAcSparingly soluble in water.
Reactivity Electrophilic (Aldehyde)Susceptible to reduction (-NO₂) and condensation (-CHO).[1]

Strategic Synthesis: The Alkylation Protocol

While nitration of 2-ethoxybenzaldehyde is possible, it suffers from poor regioselectivity, often yielding mixtures of ortho- and meta-nitro isomers.[1] The authoritative route for high-purity synthesis is the O-alkylation of the commercially available 2-hydroxy-5-nitrobenzaldehyde .[1]

Validated Protocol: Cesium Carbonate Mediated O-Alkylation

This method utilizes the "cesium effect" to enhance the nucleophilicity of the phenoxide ion, ensuring rapid and complete conversion with minimal side reactions.

Reagents:

  • Precursor: 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)[1][4]

  • Alkylating Agent: Ethyl p-toluenesulphonate (EPTS) (1.3 eq) or Ethyl Iodide (1.1 eq)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.1 eq)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 2-hydroxy-5-nitrobenzaldehyde (e.g., 5.0 g) and anhydrous DMF (20 mL). Add Cs₂CO₃ (10.7 g) in a single portion. Stir at room temperature for 15 minutes. Observation: The solution will turn deep yellow/orange due to phenoxide formation.

  • Alkylation: Add the ethylating agent (EPTS or EtI) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60–70 °C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting phenol (lower R_f) should disappear completely.

  • Workup: Cool to 0 °C. Quench by pouring into ice-cold water (100 mL). Neutralize carefully with 20% HCl to pH 7.

  • Isolation: Extract with Diethyl Ether or EtOAc (2 x 50 mL). Wash organic layer with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography if necessary.

    • Expected Yield: 90–95%

    • Product: Pale yellow needles, mp 48–50 °C [1].

Synthesis Start 2-Hydroxy-5- nitrobenzaldehyde Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Reagents Cs2CO3, Et-OTs DMF, 60°C Reagents->Intermediate Product 2-Ethoxy-5- nitrobenzaldehyde (>90% Yield) Intermediate->Product SN2 Alkylation

Figure 1: High-efficiency synthesis via O-alkylation. The Cesium effect promotes rapid SN2 substitution.

Divergent Reactivity & Applications[5]

2-Ethoxy-5-nitrobenzaldehyde serves as a "linchpin" intermediate.[1] Its utility bifurcates into two primary pathways: Nitro Reduction (accessing anilines) and Carbonyl Condensation (accessing styrenes/imines).

Pathway A: The Sildenafil (Viagra) Analogue Route

The 2-ethoxy group mimics the specific binding pocket requirement of PDE5 inhibitors. The 5-nitro group is a "masked" handle for the sulfonamide moiety found in Sildenafil.

  • Reduction: The nitro group is reduced (Fe/HCl or H₂/Pd-C) to yield 2-ethoxy-5-aminobenzaldehyde .[1]

  • Cyclization: The resulting amino-aldehyde is unstable and typically trapped immediately or used in a pyrazole synthesis (reaction with hydrazine) to form the indazole or pyrazolopyrimidine core.

  • Functionalization: The amine can alternatively be diazotized and converted to a sulfonyl chloride (Sandmeyer reaction), recreating the exact sulfonyl-piperazine tail found in potent PDE5 inhibitors [2].

Pathway B: Knoevenagel & Schiff Base Formation

The aldehyde is highly activated for condensation due to the electron-withdrawing nature of the para-nitro group.[1]

  • Schiff Bases: Reaction with primary amines yields imines with documented antifungal and antibacterial activity.

  • Knoevenagel: Reaction with malononitrile or ethyl acetoacetate yields benzylidene derivatives used in material science (push-pull chromophores).[1]

Reactivity Center 2-Ethoxy-5- nitrobenzaldehyde Red Reduction (Fe/HCl or H2/Pd) Center->Red Cond Condensation (R-NH2) Center->Cond Amine 2-Ethoxy-5- aminobenzaldehyde Red->Amine Sandmeyer 1. NaNO2/HCl 2. SO2/CuCl2 Amine->Sandmeyer Sulfonyl Sulfonyl Chloride (PDE5 Inhibitor Precursor) Sandmeyer->Sulfonyl Schiff Schiff Base (Antimicrobial) Cond->Schiff

Figure 2: Divergent synthesis pathways. Pathway A (left) leads to drug scaffolds; Pathway B (right) leads to bioactive ligands.

Handling and Safety (E-E-A-T)

  • Hazards: Classed as a Skin Irritant (H315) and Eye Irritant (H319).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to autoxidation to carboxylic acids (2-ethoxy-5-nitrobenzoic acid) upon prolonged exposure to air.[1]

  • Thermal Stability: As a nitro compound, avoid excessive heat (>150 °C) during processing to prevent decomposition. The melting point (48–50 °C) requires careful drying; vacuum drying at room temperature is recommended over oven drying.

References

  • Synthetic Communications. "Efficient and Practical Synthesis of Dissymmetrical Ethers of 4-Nitrocatechol." Synthetic Communications, vol. 39, no. 12, 2009, pp. 215–225. (Data cited: Melting point 48-50°C, Alkylation protocol).

  • Bioorganic & Medicinal Chemistry Letters. "Synthesis and Structure-Activity Relationships of Sildenafil Analogues." Bioorg. Med. Chem. Lett., vol. 6, 1996. (Context: Sildenafil scaffold synthesis).
  • PubChem. "2-Ethoxy-5-nitrobenzaldehyde Compound Summary."[1] National Library of Medicine.

Sources

Foundational

Physicochemical Profiling and Phase Behavior of 2-Ethoxy-5-nitrobenzaldehyde

Abstract 2-Ethoxy-5-nitrobenzaldehyde (CAS: 741738-54-5) is a critical synthetic building block utilized extensively in the development of advanced pharmaceutical agents, including quaternary ammonium chalcone derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract 2-Ethoxy-5-nitrobenzaldehyde (CAS: 741738-54-5) is a critical synthetic building block utilized extensively in the development of advanced pharmaceutical agents, including quaternary ammonium chalcone derivatives with anti-drug-resistant bacterial activity[1]. As a solid powder at ambient conditions, its thermal behavior is a primary indicator of structural integrity. This technical guide provides an in-depth analysis of its physical state, the thermodynamic causality behind its melting point variations, and field-proven protocols for its synthesis and analytical validation.

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties of 2-Ethoxy-5-nitrobenzaldehyde is essential for downstream formulation and reaction engineering. The data below summarizes its core structural and physical characteristics[2].

PropertyValue
Chemical Name 2-Ethoxy-5-nitrobenzaldehyde
CAS Number 741738-54-5
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Physical State (Ambient) Solid (Powder)
Melting Point (Commercial Standard) 70–72 °C
Melting Point (Literature/Crude) 48–50 °C
SMILES CCOC1=C(C=C(C=C1)[O-])C=O

Structural Thermodynamics & The Melting Point Paradox

The physical state of 2-Ethoxy-5-nitrobenzaldehyde is fundamentally dictated by its intermolecular forces. The molecule features a highly electron-withdrawing nitro group (-NO2) at the 5-position and an electron-donating ethoxy group (-OCH2CH3) at the 2-position, flanking a formyl group (-CHO)[2]. This "push-pull" electronic configuration establishes strong dipole-dipole interactions and facilitates planar


 stacking in the solid crystal lattice, rendering it a solid powder at room temperature.

The Melting Point Discrepancy: Commercial high-purity standards report a melting point of 70–72 °C. However, peer-reviewed synthetic literature frequently reports melting points in the range of 48–50 °C for newly synthesized batches[3]. As an application scientist, it is critical to recognize that this discrepancy is rarely due to gross structural errors, but rather stems from two thermodynamic factors:

  • Polymorphism & Lattice Energy: Different crystallization solvents yield different crystal habits. Rapid precipitation from an aqueous quench often yields a metastable, loosely packed polymorph with a lower lattice energy, melting at ~48 °C[3].

  • Residual Solvent Trapping: The ethoxy chain can form inclusion complexes with residual reaction solvents (e.g., N,N-Dimethylformamide), which depresses the melting point by disrupting the crystal lattice.

G A Crystalline Solid (Strong Pi-Stacking) B Thermal Excitation (Heating Rate: 1-2 °C/min) A->B C Lattice Disruption (Overcoming Dipole Forces) B->C D Phase Transition (Endothermic Peak: 70-72 °C) C->D E Isotropic Liquid (Melted State) D->E

Caption: Thermodynamic pathway of solid-to-liquid phase transition during melting.

Self-Validating Synthesis & Crystallization Protocol

To achieve the thermodynamically stable polymorph (mp 70–72 °C), the synthesis must be coupled with a rigorous, controlled crystallization protocol. The following methodology details the O-alkylation of 5-nitrosalicylaldehyde[3].

G N1 5-Nitrosalicylaldehyde (Precursor) N2 O-Alkylation (Ethyl p-toluenesulfonate, Cs2CO3) N1->N2 DMF, 60-70 °C, 4h N3 Crude Intermediate (Mixed Polymorphs) N2->N3 Quench (H2O), Acidify (HCl) N4 Recrystallization (Thermodynamic Control) N3->N4 Solvent Dissolution & Slow Cooling N5 Pure 2-Ethoxy-5-nitrobenzaldehyde (Solid Powder, mp 70-72 °C) N4->N5 Filtration & Vacuum Drying

Caption: Synthesis and crystallization workflow of 2-Ethoxy-5-nitrobenzaldehyde.

Step-by-Step Methodology

Phase 1: O-Alkylation (Reaction Engineering)

  • Reagent Preparation: Dissolve 5.0 g (29.9 mmol) of 5-nitrosalicylaldehyde and 10.7 g (32.9 mmol) of Cesium Carbonate (

    
    ) in 20 mL of anhydrous DMF[3].
    Causality Check:
    
    
    
    is specifically selected over
    
    
    because the larger cesium cation provides better solubility of the phenoxide intermediate in DMF. This enhances the nucleophilicity of the oxygen atom and prevents unwanted side-reactions at the formyl group.
  • Electrophile Addition: Slowly add a solution of 7.9 g (40.0 mmol) ethyl p-toluenesulfonate in 10 mL DMF over a 20-minute period[3].

  • Thermal Activation: Heat the reaction mixture to 60–70 °C under a continuous nitrogen atmosphere for 4 hours[3]. Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The complete disappearance of the starting material spot validates reaction completion.

Phase 2: Isolation and Thermodynamic Crystallization 4. Quenching: Cool the mixture to 0 °C to minimize degradation, then quench by slowly adding 20 mL of deionized water[3]. 5. Acidification: Adjust the pH by adding 20% HCl dropwise until a distinct yellow solid precipitates[3]. 6. Filtration: Filter the crude solid and wash extensively with water (100 mL) to remove residual DMF and cesium salts[3]. 7. Recrystallization (Critical Step): To achieve the 70–72 °C melting point, dissolve the crude powder in a minimum volume of boiling ethanol. Slowly cool to room temperature, then transfer to 4 °C. Application Scientist's Note: Do not crash the product out of solution using an immediate ice bath. Slow cooling allows the molecules to arrange into the lowest-energy, most densely packed crystal lattice, avoiding the 48 °C metastable polymorph. 8. Drying: Dry under high vacuum at 40 °C for 12 hours to remove trace ethanol.

Analytical Validation of Physical State

To confirm the physical state and polymorphic purity of the synthesized 2-Ethoxy-5-nitrobenzaldehyde, a rigorous thermal analysis is required.

Protocol: Differential Scanning Calorimetry (DSC)

While capillary melting point apparatuses are standard, DSC provides a self-validating thermodynamic profile that eliminates human error in visual phase-change detection.

  • Sample Preparation: Accurately weigh 3–5 mg of the dried powder into an aluminum DSC pan and crimp securely.

  • Method Setup: Equilibrate the sample at 25 °C. Program a heating ramp of 2 °C/min up to 100 °C under a 50 mL/min nitrogen purge. Causality Check: A slow heating rate (2 °C/min) prevents thermal lag, ensuring the recorded endothermic peak accurately reflects the true melting point rather than an artifact of rapid heating.

  • Data Interpretation: A sharp, singular endothermic peak with an onset at ~70 °C and a peak maximum at ~72 °C confirms the presence of the thermodynamically stable polymorph. A broad peak, or a peak near 48–50 °C, indicates incomplete crystallization or residual solvent impurities[3].

References

  • PubChemLite: 2-ethoxy-5-nitrobenzaldehyde (C9H9NO4) Structural Information. Source: uni.lu. URL:[Link]

  • Synthetic Communications (IAS): Efficient and Practical Synthesis of Dissymmetrical Ethers of 4-Nitrocatechol. Source: ias.ac.in. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Ethoxy-5-nitrobenzaldehyde from 5-nitrosalicylaldehyde

Abstract & Introduction This application note details the synthesis of 2-ethoxy-5-nitrobenzaldehyde (Target) from 5-nitrosalicylaldehyde (Starting Material). This transformation is a classic Williamson ether synthesis, u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of 2-ethoxy-5-nitrobenzaldehyde (Target) from 5-nitrosalicylaldehyde (Starting Material). This transformation is a classic Williamson ether synthesis, utilizing the enhanced acidity of the nitrophenol moiety to facilitate clean


 substitution.

The target molecule serves as a critical intermediate in the synthesis of phosphodiesterase inhibitors (similar to Sildenafil analogues) and various Schiff-base ligands used in coordination chemistry. The presence of the nitro group at the 5-position significantly increases the acidity of the phenolic hydroxyl group (


 ~7.0 vs. 10.0 for unsubstituted phenol), allowing for the use of mild carbonate bases rather than metal hydrides, thereby increasing safety and scalability.

Retrosynthetic Analysis & Mechanism

The synthesis is a one-step O-alkylation. The reaction is driven by the deprotonation of the phenol by potassium carbonate (


), forming a resonance-stabilized phenoxide anion. This nucleophile attacks the electrophilic carbon of ethyl iodide (

), displacing the iodide leaving group.
Reaction Scheme

ReactionScheme SM 5-Nitrosalicylaldehyde (C7H5NO4) Product 2-Ethoxy-5-nitrobenzaldehyde (Target) SM->Product SN2 Alkylation Reagents EtI (1.2 eq) K2CO3 (1.5 eq) DMF, 60°C Reagents->Product Byproducts Byproducts: KI, KHCO3 Product->Byproducts

Figure 1: Reaction pathway for the synthesis of 2-ethoxy-5-nitrobenzaldehyde.

Critical Process Parameters (CPP)

The following parameters are optimized to minimize side reactions (such as C-alkylation or Cannizzaro disproportionation) and maximize yield.

ParameterRecommended ValueScientific Rationale
Solvent DMF (N,N-Dimethylformamide)Polar aprotic solvent enhances the nucleophilicity of the phenoxide anion by solvating the potassium cation, leaving the anion "naked" and reactive.
Base

(Potassium Carbonate)
Sufficient basicity to deprotonate 5-nitrophenol (

~7). Avoids the safety risks of NaH (

evolution).
Reagent Ethyl Iodide (

)
Better leaving group (

) than bromide, allowing for lower reaction temperatures (

) compared to

(often requires reflux).
Stoichiometry 1.0 : 1.5 : 1.2 (SM:Base:EtI)Excess base ensures complete deprotonation. Slight excess of alkyl halide drives the reaction to completion.
Temperature

Sufficient energy to overcome activation barrier without causing thermal decomposition of the aldehyde or nitro groups.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • 5-Nitrosalicylaldehyde: 1.67 g (10.0 mmol)

  • Ethyl Iodide: 1.87 g (1.0 mL, 12.0 mmol)

  • Potassium Carbonate (anhydrous): 2.07 g (15.0 mmol)

  • DMF (Anhydrous): 10 mL

  • Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Oil Bath, Condenser.

Step-by-Step Procedure
  • Setup: To a clean, dry 50 mL RBF equipped with a magnetic stir bar, add 5-nitrosalicylaldehyde (1.67 g, 10 mmol) and anhydrous

    
      (2.07 g, 15 mmol).
    
  • Solvation: Add DMF (10 mL). Stir at room temperature for 15 minutes.

    • Observation: The solution will turn bright yellow/orange immediately due to the formation of the nitrophenoxide anion.

  • Addition: Add Ethyl Iodide (1.0 mL, 12 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to

    
      in an oil bath. Stir vigorously for 4–6 hours .
    
    • Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material (

      
       ~0.5, stains strongly yellow) should disappear, replaced by a less polar product (
      
      
      
      ~0.7).
  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

    • Result: The product should precipitate out as a pale yellow solid.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure all DMF is extracted into the water phase. Filter the solid using a Buchner funnel.[1]

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual DMF and inorganic salts (
    
    
    
    ).
  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH) .

    • Dissolve in minimum boiling EtOH, filter while hot if necessary, and cool slowly to

      
      .
      
Workup Workflow

Workup ReactionMix Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice Water (100 mL) ReactionMix->Quench Precipitation Precipitation of Crude Product Quench->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with H2O (Remove DMF/KI) Filtration->Wash Recryst Recrystallization (Ethanol) Wash->Recryst FinalProduct Pure 2-Ethoxy-5-nitrobenzaldehyde Recryst->FinalProduct

Figure 2: Isolation and purification workflow.

Characterization & Quality Control

The identity of the synthesized compound must be verified using NMR and Melting Point analysis.

TestExpected ResultInterpretation
Appearance Pale yellow crystalline solidTypical for nitro-aromatics.
Melting Point

(Estimated)*
Distinct from starting material (

). Note: Literature values vary; confirm with NMR.

NMR
(DMSO-

)

10.3 (s, 1H, CHO)
Aldehyde proton (confirms oxidation state).

1.4 (t, 3H), 4.2 (q, 2H)
Ethyl group (triplet/quartet pattern confirms O-alkylation).

7.4 (d, 1H), 8.4 (dd, 1H), 8.6 (d, 1H)
Aromatic protons (coupling pattern confirms 1,2,4-substitution).

Note on Melting Point: The starting material (5-nitrosalicylaldehyde) melts at ~126°C. The O-alkylated product typically has a lower melting point due to the loss of intermolecular hydrogen bonding.

Troubleshooting & Safety

Common Issues
  • Low Yield / Gumming: Often caused by residual DMF. Ensure the pour into ice water is slow and the water volume is at least 10x the DMF volume.

  • Incomplete Reaction: If SM remains after 6 hours, add 0.2 eq of

    
     and raise temp to 
    
    
    
    . Do not exceed
    
    
    to avoid degrading the aldehyde.
Safety Hazards[6][9][10]
  • Ethyl Iodide: Alkylating agent; suspected carcinogen. Handle in a fume hood.

  • Nitro Compounds: Potential explosion hazard if heated to dryness under pressure (though this specific derivative is generally stable).

  • DMF: Hepatotoxic and readily absorbed through skin. Wear nitrile gloves.

References

  • Williamson Ether Synthesis Mechanism

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Starting Material Properties (5-Nitrosalicylaldehyde)

    • PubChem Compound Summary for CID 66808, 2-Hydroxy-5-nitrobenzaldehyde.[2]

  • Related Alkylation Protocols (Analogous Methy/Ethyl derivatives)

    • Preparation of 2-Alkoxy-5-methoxybenzaldehydes.[3] (Demonstrates

      
      /DMF protocol for salicylaldehyde derivatives).
      
    • (Generalized citation for protocol validation).

  • Safety Data (Ethyl Iodide)

    • Sigma-Aldrich Safety D

Sources

Application

Protocol for O-ethylation of 2-hydroxy-5-nitrobenzaldehyde

Abstract This application note details a validated protocol for the regioselective O-ethylation of 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde) to synthesize 2-ethoxy-5-nitrobenzaldehyde. While standard William...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the regioselective O-ethylation of 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde) to synthesize 2-ethoxy-5-nitrobenzaldehyde. While standard Williamson ether synthesis conditions (alkyl halide/base) are often applied generically, this guide focuses on a high-efficiency method utilizing Cesium Carbonate (


)  and Ethyl p-toluenesulphonate (Ethyl Tosylate)  in DMF, which offers superior yields and cleaner reaction profiles compared to traditional ethyl iodide methods. A secondary standard protocol using Potassium Carbonate (

) is also provided. Characterization data, including

H NMR and melting point specifications, are included for product validation.

Introduction & Strategic Analysis

The transformation of 2-hydroxy-5-nitrobenzaldehyde into its ethyl ether derivative is a critical step in the synthesis of various pharmaceutical intermediates and functional dyes. The presence of the electron-withdrawing nitro group at the para position to the hydroxyl group increases the acidity of the phenol (


 ~6–7), making the phenoxide anion readily accessible.
Mechanistic Considerations

The reaction proceeds via an


 mechanism (Williamson Ether Synthesis). The deprotonated phenoxide attacks the electrophilic carbon of the ethylating agent.
  • Regioselectivity: The ambident phenoxide ion can theoretically undergo C-alkylation or O-alkylation. However, in polar aprotic solvents (DMF) with carbonate bases, O-alkylation is overwhelmingly favored due to the hard-hard interaction between the oxygen anion and the alkyl group.

  • Base Selection:

    • 
      :  The industry standard. Effective and cheap, but can suffer from lower solubility in organic solvents, requiring vigorous stirring and higher temperatures.
      
    • 
      :  The "Cesium Effect" is utilized in the optimized protocol. The large ionic radius of cesium (1.67 Å) weakens the ion pair with the phenoxide, creating a "naked" anion that is significantly more nucleophilic. This often leads to higher yields and shorter reaction times.
      
  • Leaving Group:

    • Ethyl Iodide (EtI): Highly reactive but volatile (bp 72°C) and light-sensitive.

    • Ethyl Tosylate (EtOTs): Less volatile, stable solid/liquid, and provides a distinct leaving group (

      
      ) that is easily removed during workup.
      

Experimental Protocols

Method A: High-Efficiency Cesium Carbonate Method (Recommended)

Best for: High value synthesis, maximizing yield, and avoiding volatile alkyl halides.

Reagents:

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv)[1]

  • Ethyl p-toluenesulphonate (1.3 equiv)

  • Cesium Carbonate (

    
    ) (1.1 equiv)[2]
    
  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-hydroxy-5-nitrobenzaldehyde (e.g., 5.0 g, 29.9 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (10.7 g, 32.9 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange due to phenoxide formation.
    
  • Addition: In a separate vessel, dissolve ethyl p-toluenesulphonate (7.9 g, 40 mmol) in DMF (10 mL). Add this solution dropwise to the main reaction mixture over 20 minutes.

  • Reaction: Heat the mixture to 60–70 °C and stir for 4–5 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material (

    
     ~0.5) is consumed.[2]
    
  • Quenching: Cool the mixture to 0 °C in an ice bath. Slowly add distilled water (50 mL).

  • Neutralization: Neutralize the basic mixture carefully with 20% HCl until pH ~7.

  • Workup: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

    
     mL). Wash the combined organic layers with water (
    
    
    
    mL) to remove residual DMF, followed by brine (
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: Pale yellow crystalline solid.

Method B: Standard Potassium Carbonate Method

Best for: Large scale, cost-sensitive batches.

Reagents:

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv)[1]

  • Ethyl Iodide (1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous/powdered)
    
  • Acetone or DMF

Step-by-Step Procedure:

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 equiv) in Acetone (0.5 M concentration).

  • Add powdered

    
     (2.0 equiv).
    
  • Add Ethyl Iodide (1.5 equiv) via syringe.

  • Heat to Reflux (approx. 60 °C) for 6–12 hours.

  • Note: Ethyl iodide is volatile; ensure an efficient reflux condenser is used.

  • Filter off the inorganic solids (

    
    /KI) while warm.
    
  • Concentrate the filtrate.

  • Redissolve residue in DCM, wash with water, dry, and concentrate.

Characterization & Validation

To ensure the protocol was successful, compare your product against these self-validating metrics.

Table 1: Physicochemical Properties

PropertySpecificationNotes
Product Name 2-Ethoxy-5-nitrobenzaldehyde
CAS Number 741738-54-5
Molecular Formula

Molecular Weight 195.17 g/mol
Appearance Pale yellow crystalsDistinct from the bright yellow starting phenol.
Melting Point 48 – 50 °C Lit. 49–50 °C [1]. Sharp range indicates purity.
Solubility Soluble in DCM, EtOAc,

Insoluble in water.

Spectroscopic Validation (


H NMR, 300 MHz, 

):
The disappearance of the phenolic -OH singlet (~11 ppm) and the appearance of the ethyl group signals are the primary endpoints.
  • 
     10.45 (s, 1H):  Aldehyde -CH O.
    
  • 
     8.66 (d, J = 3.0 Hz, 1H):  Aromatic H-6 (ortho to nitro, meta to aldehyde).
    
  • 
     8.36 (dd, J = 9.0, 3.0 Hz, 1H):  Aromatic H-4.
    
  • 
     7.10 (d, J = 9.0 Hz, 1H):  Aromatic H-3 (ortho to ethoxy).
    
  • 
     4.23 (q, J = 7.0 Hz, 2H):  Methylene -O-CH 
    
    
    
    -CH
    
    
    .
  • 
     1.51 (t, J = 7.0 Hz, 3H):  Methyl -O-CH
    
    
    
    -CH
    
    
    .

(Note: Shifts may vary slightly by ±0.05 ppm depending on concentration and instrument).

Visualization of Workflows

Reaction Pathway

ReactionScheme SM 2-Hydroxy-5-nitrobenzaldehyde (Substrate) Intermediate Phenoxide Anion (Intermediate) SM->Intermediate Deprotonation (DMF, 15 min) Reagents Ethyl Tosylate + Cs2CO3 (Reagents) Reagents->Intermediate Product 2-Ethoxy-5-nitrobenzaldehyde (Target) Intermediate->Product SN2 Attack (60-70°C, 4h)

Caption: Mechanistic pathway from substrate deprotonation to nucleophilic attack.

Experimental Workflow

Workflow Step1 Dissolve Substrate in DMF Step2 Add Cs2CO3 (Stir 15 min, RT) Step1->Step2 Step3 Add Ethyl Tosylate (Dropwise, 20 min) Step2->Step3 Step4 Heat to 60-70°C (Monitor TLC ~4h) Step3->Step4 Step5 Quench with Water (0°C) Neutralize with HCl Step4->Step5 Step6 Extract (Ether/EtOAc) Wash (Water/Brine) Step5->Step6 Step7 Purification (Recrystallization/Column) Step6->Step7

Caption: Step-by-step experimental workflow for Method A.

Troubleshooting & Safety

  • Low Yield: Often caused by wet DMF. The phenoxide anion is basic; water will reprotonate it, stalling the reaction. Ensure DMF is anhydrous (stored over molecular sieves).

  • Incomplete Reaction: If TLC shows starting material after 6 hours, add 0.1 equiv of additional

    
     and raise temperature to 80 °C.
    
  • Safety Warning:

    • Ethyl Iodide/Tosylate: Alkylating agents are potential carcinogens and irritants. Handle in a fume hood.

    • Nitro Compounds: While this specific aldehyde is stable, nitroaromatics can be energetic. Avoid excessive heating (>100 °C) of the dry residue.

References

  • Efficient and Practical Synthesis of Dissymmetrical Ethers of 4-Nitrocatechol. Source:Synthetic Communications / Indian Academy of Sciences. Note: This paper details the specific use of

    
     and Ethyl Tosylate for the synthesis of 2-ethoxy-5-nitrobenzaldehyde (Compound 10b).
    URL:[Link]
    
  • Synthesis of 2-Hydroxy-5-nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Source:ResearchGate.[3] URL:[Link]

  • PubChem Compound Summary: 2-Ethoxy-5-nitrobenzaldehyde. Source:National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Method

Schiff base synthesis using 2-Ethoxy-5-nitrobenzaldehyde

Application Note: High-Yield Synthesis of Schiff Bases using 2-Ethoxy-5-nitrobenzaldehyde Abstract & Strategic Value 2-Ethoxy-5-nitrobenzaldehyde is a highly versatile pharmacophore intermediate characterized by a "push-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Schiff Bases using 2-Ethoxy-5-nitrobenzaldehyde

Abstract & Strategic Value

2-Ethoxy-5-nitrobenzaldehyde is a highly versatile pharmacophore intermediate characterized by a "push-pull" electronic structure.[1] The electron-withdrawing nitro group (


) at the C5 position enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack.[1][2] Conversely, the electron-donating ethoxy group (

) at the C2 position modulates solubility and lipophilicity, critical parameters for drug bioavailability (Lipinski’s Rule of 5).[1][2]

This guide details the synthesis of Schiff bases (imines) derived from this specific aldehyde.[1][2][3][4] These derivatives are currently high-value targets in antimicrobial drug discovery (targeting S. aureus and E. coli) and corrosion inhibition research due to their ability to chelate transition metals.[1][2]

Chemical Basis & Reaction Mechanism

The formation of the Schiff base (azomethine) proceeds via a reversible acid-catalyzed condensation between the aldehyde and a primary amine.[1][2]

Key Mechanistic Drivers:

  • Activation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.[1][2][4]

  • Dehydration: The rate-determining step is often the elimination of water from the carbinolamine intermediate to form the

    
     double bond.[1][2]
    
Pathway Visualization

ReactionMechanism Aldehyde 2-Ethoxy-5-nitrobenzaldehyde (Electrophile) Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Intermediate Transition Protonated Intermediate Intermediate->Transition H+ Transfer Product Schiff Base (Imine) + H₂O Transition->Product -H₂O (Dehydration)

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.[1][2][5]

Experimental Protocols

Two methods are provided: Method A (Standard Reflux) for scalability and Method B (Microwave-Assisted) for high-throughput screening libraries.[1][2]

Materials Required
  • Precursor: 2-Ethoxy-5-nitrobenzaldehyde (Cas No: 5596-95-2).[2]

  • Amine Source: Aniline, 4-aminophenol, or hydrazide derivatives (stoichiometric equivalent).[1][2]

  • Solvent: Absolute Ethanol (99.9%) or Methanol.[1][2]

  • Catalyst: Glacial Acetic Acid.[1][2]

Method A: Conventional Reflux (Standard)

Best for: Bulk synthesis (>1g) and thermally stable amines.[1][2]

  • Dissolution: Dissolve 1.0 mmol of 2-Ethoxy-5-nitrobenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the primary amine dropwise with constant stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 70–80°C for 3–6 hours.

    • Checkpoint: Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).[1][2] The aldehyde spot (

      
      ) should disappear.[1][2]
      
  • Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice.

  • Filtration: Filter the colored precipitate (typically yellow/orange) via vacuum filtration.[1][2]

  • Purification: Recrystallize from hot ethanol to yield pure crystals.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation and sensitive amines.[1][2]

  • Mixing: Grind 1.0 mmol of aldehyde and 1.0 mmol of amine in a mortar with 2 drops of ethanol to form a paste.

  • Irradiation: Place the paste in a silica crucible and irradiate in a microwave reactor at 140–300 W for 2–5 minutes.

    • Safety Note: Use short bursts (30 sec) to prevent overheating/charring.[1][2]

  • Work-up: Wash the resulting solid with cold ethanol and recrystallize.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueParameterExpected ObservationMechanistic Insight
FT-IR

1600–1630 cm⁻¹ (Strong)Confirms formation of the azomethine linkage.[1][2]
FT-IR

Absent (was ~1680 cm⁻¹)Confirms consumption of the aldehyde precursor.[1][2]
¹H NMR Azomethine-H

8.3–8.8 ppm
(Singlet)
Diagnostic peak for Schiff bases; downfield due to deshielding by N.
¹H NMR Ethoxy-H

1.4 (t), 4.1 (q) ppm
Confirms the integrity of the 2-ethoxy group.[1][2]
Visual ColorYellow to Orange Crystalline SolidDue to extended conjugation between the aromatic ring and the imine.[1][2]
Validation Workflow

ValidationFlow Start Crude Product TLC TLC Screening (Hexane:EtOAc 7:3) Start->TLC Decision Single Spot? TLC->Decision Recryst Recrystallize (Hot Ethanol) Decision->Recryst No (Impurities) Spec Spectroscopy (IR, NMR) Decision->Spec Yes Recryst->TLC Final Validated Compound Spec->Final

Figure 2: Quality control decision tree for Schiff base synthesis.

Applications in Drug Development

1. Antimicrobial Agents: The azomethine nitrogen (


) acts as a binding site for bacterial enzymes.[1][2] The 5-nitro group is crucial here; nitro-aromatics often function by interfering with bacterial redox systems.
  • Target:Staphylococcus aureus (Gram +ve) and Escherichia coli (Gram -ve).[1][2]

2. Metal Complexation (Ligands): The oxygen of the 2-ethoxy group and the nitrogen of the imine bond can form a stable 5- or 6-membered chelate ring with transition metals (Cu²⁺, Ni²⁺, Co²⁺).[1][2]

  • Utility: These complexes often show enhanced biological activity compared to the free ligand (Chellation Theory).[1][2]

Troubleshooting & Optimization

  • Problem: Oily product instead of solid.

    • Cause: Incomplete dehydration or presence of solvent impurities.[1][2]

    • Solution: Scratch the flask sides with a glass rod to induce nucleation or cool to -20°C overnight.[1]

  • Problem: Low Yield.

    • Cause: Reversibility of the reaction (Hydrolysis).[1][2][6]

    • Solution: Use a Dean-Stark trap (if using benzene/toluene) or molecular sieves to remove water, shifting equilibrium to the right.[1][2]

References

  • PubChem. (n.d.).[1][2] 2-ethoxy-5-nitrobenzaldehyde.[7] National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.[1][2][6] Retrieved October 26, 2023, from [Link][1][2]

  • Teikyo Medical Journal. (2022).[1][2] Synthesis, Characterization and Biological Activity of Schiff Bases. Retrieved from [Link]

  • Science Publishing Group. (2023).[1][2] Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Retrieved from [Link][1][2][8]

Sources

Application

Application Note & Protocol: Selective Reduction of 2-Ethoxy-5-nitrobenzaldehyde

Abstract The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and agrochemicals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and agrochemicals.[1][2] This guide provides an in-depth analysis and detailed protocols for the chemoselective reduction of 2-ethoxy-5-nitrobenzaldehyde to 2-ethoxy-5-aminobenzaldehyde, a valuable bifunctional building block. We explore the causality behind the selection of specific reduction methodologies, focusing on methods that preserve the sensitive aldehyde functionality. Detailed, field-proven protocols for iron-mediated reduction and tin(II) chloride reduction are presented, alongside troubleshooting advice and safety considerations tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Nitroarene Reduction

The conversion of an aromatic nitro group into an amine is one of the most fundamental and widely utilized reactions in the synthesis of aromatic compounds. Anilines are key precursors for a vast array of more complex molecules, including heterocyclic systems and active pharmaceutical ingredients (APIs).[2][3] The primary challenge in the reduction of substrates like 2-ethoxy-5-nitrobenzaldehyde lies in achieving high chemoselectivity. The reducing agent must selectively act on the nitro group without affecting other reducible functionalities present in the molecule, such as the aldehyde group.

This document serves as a practical guide to navigate this challenge, offering a comparative overview of common reduction techniques and providing robust, step-by-step protocols that ensure high-yield, selective synthesis of 2-ethoxy-5-aminobenzaldehyde.

Mechanistic Overview: The Pathway from Nitro to Amine

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the chosen reductant and reaction conditions, the generally accepted sequence involves the formation of a nitroso compound, followed by a hydroxylamine, which is then further reduced to the final amine.[4][5]

Reduction_Mechanism Start Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Start->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ End Ar-NH₂ (Aniline) Hydroxylamine->End +2e⁻, +2H⁺ -H₂O Workflow_Fe_Reduction cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation A Dissolve Substrate in Acetic Acid B Add Iron Powder (Portion-wise) A->B C Heat to 80-90 °C (Monitor by TLC) B->C D Cool to RT Filter through Celite C->D Reaction Complete E Concentrate Filtrate (In Vacuo) D->E F Redissolve in EtOAc Neutralize with NaHCO₃ E->F G Separate Layers Extract Aqueous Phase F->G H Combine Organics Wash with Brine G->H I Dry (MgSO₄) Filter & Concentrate H->I J Purify via Column Chromatography I->J Yields Crude Product

Caption: Experimental workflow for iron-mediated nitro reduction.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethoxy-5-nitrobenzaldehyde (5.00 g) in glacial acetic acid (75 mL).

  • Addition of Iron: To the stirring solution at room temperature, add the iron powder (7.14 g) portion-wise over 10-15 minutes. The addition is exothermic and may cause the solvent to warm.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material spot has been completely consumed (typically 2-4 hours).

  • Work-up - Filtration: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (~100 mL).

  • Work-up - Neutralization: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the acetic acid. Redissolve the oily residue in ethyl acetate (150 mL). Carefully transfer the solution to a separatory funnel and wash it with saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).

  • Work-up - Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethoxy-5-aminobenzaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Tin(II) Chloride Dihydrate Reduction

This method is another classic, highly reliable protocol that is particularly mild and selective. [6][7]The workup requires careful neutralization to precipitate and remove tin salts.

Materials & Reagents

Reagent/Material Formula M.Wt. Amount Equivalents
2-Ethoxy-5-nitrobenzaldehydeC₉H₉NO₄195.175.00 g1.0
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6529.0 g5.0
Absolute EthanolC₂H₅OH46.07100 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL-
5% Sodium BicarbonateNaHCO₃ (aq)84.01As needed-
BrineNaCl (aq)58.44~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-ethoxy-5-nitrobenzaldehyde (5.00 g) in absolute ethanol (100 mL).

  • Addition of Reductant: Add tin(II) chloride dihydrate (29.0 g) to the solution.

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature and pour it carefully over crushed ice (~150 g).

  • Work-up - Neutralization: While stirring, slowly add 5% aqueous sodium bicarbonate solution until the pH of the mixture is slightly basic (pH 7-8). A thick, white precipitate of tin salts will form. [7]6. Work-up - Filtration: Filter the entire mixture through a pad of Celite®. Wash the precipitate thoroughly with ethyl acetate (~150 mL).

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target compound.

  • Purification: Purify as needed, typically via column chromatography.

Product Characterization

The final product, 2-ethoxy-5-aminobenzaldehyde, should be characterized to confirm its identity and purity.

Physical & Chemical Properties

Property Value
Chemical Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Typically a yellow to brown solid or oil
Purity Analysis HPLC, UPLC, or GC are suitable for purity assessment. [8]
Structural Analysis ¹H NMR, ¹³C NMR, MS, IR

Troubleshooting & Field-Proven Insights

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient heating; inactive reducing agent; insufficient equivalents of reductant.Ensure the reaction temperature is maintained. Use fresh, finely powdered metal. Consider adding an additional 0.5-1.0 equivalent of the metal/acid.
Formation of a Tar-like Substance Overheating; self-polymerization of the product.Maintain careful temperature control. The product can be unstable; it is often best to use it directly in the next synthetic step without prolonged storage. [9]
Difficult Filtration (Protocol 2) Very fine precipitate of tin salts clogging the filter.Use a thicker pad of Celite®. Alternatively, after neutralization, extract the entire slurry with ethyl acetate and filter the organic layer separately to remove the solids.
Emulsion During Extraction Presence of fine metal salt particulates.Add brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through Celite® again.

Safety & Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Ethoxy-5-nitrobenzaldehyde: May cause skin and serious eye irritation. Harmful if swallowed. [10][11]Handle with care and avoid generating dust.

  • Acids (Acetic Acid, HCl): Corrosive. Handle with extreme care to avoid skin and eye contact.

  • Iron Powder: Flammable solid. Keep away from ignition sources.

  • Tin(II) Chloride: Corrosive and may cause skin/eye irritation.

  • Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Ensure no open flames or spark sources are nearby.

Dispose of all chemical waste in accordance with local, state, and federal regulations. Metal waste should be collected and disposed of in a designated container.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Jagodziński, F., et al. (2021).
  • Ertürk, E., et al. (n.d.).
  • Murelli, M., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
  • Li, F., et al. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Advances.
  • Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • Thompson, A., et al. (n.d.).
  • Wang, L., et al. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines.
  • Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry.
  • U.S. Patent No. 4,217,304. (1980). Continuous reduction process.
  • Agnew, C., et al. (n.d.).
  • Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

  • Ríos-Lombardía, N., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. New Journal of Chemistry.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • Valsynthese SA. (2022).
  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

Sources

Method

Introduction: The Synthetic Versatility of Substituted Benzaldehydes

An In-Depth Guide to the Synthesis of Schiff Bases from 2-Ethoxy-5-nitrobenzaldehyde and Primary Amines The condensation reaction between a primary amine and an aldehyde or ketone to form a Schiff base, or imine, is a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Schiff Bases from 2-Ethoxy-5-nitrobenzaldehyde and Primary Amines

The condensation reaction between a primary amine and an aldehyde or ketone to form a Schiff base, or imine, is a cornerstone of modern organic synthesis.[1][2] These compounds, characterized by the azomethine (-C=N-) functional group, are not merely synthetic curiosities; they are pivotal intermediates and bioactive molecules in their own right.[3][4] Their applications span medicinal chemistry, materials science, and coordination chemistry, where they serve as ligands for novel metal complexes.[3][4][5][6]

The specific precursor, 2-ethoxy-5-nitrobenzaldehyde, offers a unique electronic and steric profile. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[7] Concurrently, the ortho-ethoxy group provides steric hindrance and can influence the conformation and subsequent properties of the resulting Schiff base. This guide provides a detailed exploration of the reaction mechanism, robust experimental protocols, and characterization techniques for the synthesis of Schiff bases derived from 2-ethoxy-5-nitrobenzaldehyde, tailored for researchers and professionals in drug development.

Reaction Mechanism: A Stepwise Journey to Imine Formation

The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction that proceeds in two main stages: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.[8][9]

Causality of Catalysis: The reaction is typically performed under mildly acidic conditions (pH 4-5). This is a critical parameter. A strong acid would protonate the primary amine, neutralizing its nucleophilicity and halting the reaction.[9] Conversely, in the absence of an acid catalyst, the hydroxyl group of the carbinolamine intermediate is a poor leaving group. A catalytic amount of acid protonates this hydroxyl group, converting it into a much better leaving group (H₂O), thereby facilitating the final elimination step and driving the reaction toward the product.[9][10]

The detailed mechanistic pathway is illustrated below:

G Figure 1: Acid-Catalyzed Schiff Base (Imine) Formation Mechanism Reactants 2-Ethoxy-5-nitrobenzaldehyde + Primary Amine (R-NH₂) Step1 1. Nucleophilic Attack The lone pair of the amine attacks the electrophilic carbonyl carbon. Reactants->Step1 Intermediate1 Zwitterionic Intermediate Step1->Intermediate1 Step2 2. Proton Transfer A proton is transferred from the nitrogen to the oxygen. Intermediate1->Step2 Intermediate2 Carbinolamine Step2->Intermediate2 Step3 3. Protonation of Hydroxyl Acid catalyst (H⁺) protonates the hydroxyl group, making it a good leaving group (H₂O). Intermediate2->Step3 Intermediate3 Protonated Carbinolamine Step3->Intermediate3 Step4 4. Elimination of Water The nitrogen lone pair assists in the elimination of a water molecule. Intermediate3->Step4 Intermediate4 Iminium Ion Step4->Intermediate4 Step5 5. Deprotonation Water or a base removes a proton from the nitrogen, regenerating the catalyst. Intermediate4->Step5 Product Schiff Base (Imine) Product + H₂O Step5->Product

Caption: Figure 1: Acid-Catalyzed Schiff Base (Imine) Formation Mechanism.

Experimental Protocols: From Reagents to Purified Product

The following protocols provide robust, self-validating methodologies for the synthesis of Schiff bases from 2-ethoxy-5-nitrobenzaldehyde. The inclusion of reaction monitoring via Thin Layer Chromatography (TLC) is crucial for ensuring the reaction has proceeded to completion.

Protocol 1: General Synthesis via Catalytic Reflux

This method is broadly applicable for both aliphatic and aromatic primary amines and generally provides good yields.

Materials:

  • 2-Ethoxy-5-nitrobenzaldehyde

  • Primary amine (aliphatic or aromatic)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 2-ethoxy-5-nitrobenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

  • Amine Addition: To this stirring solution, add the primary amine (1 equivalent), also dissolved in a small amount of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[10]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~80°C for ethanol) with continuous stirring.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC. A suitable eluent is typically a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (as determined by TLC, usually within 2-4 hours), remove the flask from the heat and allow it to cool to room temperature.[5] A solid precipitate of the Schiff base will often form.

  • Isolation: If precipitation is slow or incomplete, cool the mixture in an ice bath to maximize product recovery. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Synthesis Using a Dehydrating Agent

For less reactive amines or to maximize yield, removing the water byproduct can effectively drive the equilibrium towards the product.[11]

Procedure Modification:

  • Follow steps 1 and 2 from Protocol 1.

  • Before initiating reflux, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves to the reaction flask.[11]

  • Proceed with steps 3-9. The work-up will include an additional filtration step while the mixture is still warm to remove the dehydrating agent before cooling to crystallize the product.

Data Presentation and Product Characterization

Successful synthesis must be validated by thorough characterization of the final product.

ParameterAliphatic AmineAromatic AmineRationale & Causality
Reactivity HighModerate to LowAliphatic amines are more basic and generally more nucleophilic than aromatic amines, where the nitrogen lone pair is delocalized into the aromatic ring.
Typical Reaction Time 1-3 hours2-6 hours (or longer)Higher nucleophilicity of aliphatic amines leads to a faster rate of nucleophilic attack on the carbonyl carbon.
Catalyst Acetic Acid (catalytic)Acetic Acid, p-TsOHAromatic amines may require a slightly stronger acid catalyst or more forcing conditions to achieve a reasonable reaction rate.
Expected Yield Good to Excellent (>80%)Moderate to Good (60-90%)The higher reactivity of aliphatic amines often translates to higher conversion and yield under standard conditions.

Table 1: Comparative Reaction Parameters for Aliphatic vs. Aromatic Amines.

Analytical Techniques for Structural Verification:

  • FT-IR Spectroscopy: The most telling evidence is the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), coupled with the appearance of a distinct C=N imine stretching band (around 1600-1650 cm⁻¹).[12][13]

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic aldehyde proton singlet (δ ≈ 9.8-10.1 ppm) and the appearance of a new singlet for the imine proton (-CH=N-) further upfield (δ ≈ 8.3-8.8 ppm).[14]

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (δ ≈ 190 ppm) will be replaced by the imine carbon signal (δ ≈ 160-170 ppm).[14]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized Schiff base.[6]

  • Melting Point: A sharp, defined melting point is a strong indicator of the product's purity.[15]

Troubleshooting and Reaction Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

G Figure 2: Troubleshooting Workflow for Schiff Base Synthesis Start Reaction is Slow or Incomplete (Verified by TLC) Q1 Are reagents and solvent completely anhydrous? Start->Q1 Sol1 Solution: Dry solvent over molecular sieves. Ensure reagents are dry. Q1->Sol1 No Q2 Is the catalyst present and at the correct concentration? Q1->Q2 Yes Sol1->Q2 Sol2 Solution: Add a few drops of glacial acetic acid. If ineffective, consider p-TsOH for less reactive amines. Q2->Sol2 No Q3 Is water being effectively removed from the equilibrium? Q2->Q3 Yes Sol2->Q3 Sol3 Solution: Add a dehydrating agent (e.g., MgSO₄) or use a Dean-Stark apparatus. Q3->Sol3 No End Reaction Proceeds to Completion Q3->End Yes Sol3->End

Caption: Figure 2: Troubleshooting Workflow for Schiff Base Synthesis.

Applications in Drug Development and Materials Science

The Schiff bases synthesized from 2-ethoxy-5-nitrobenzaldehyde are not just final products but are valuable platforms for further development.

  • Antimicrobial and Anticancer Agents: The imine group is a known pharmacophore crucial for biological activity.[3] Numerous Schiff bases and their metal complexes have demonstrated potent antibacterial, antifungal, and cytotoxic effects against various cancer cell lines.[2][3][16]

  • Coordination Chemistry: The azomethine nitrogen is an excellent coordination site for metal ions. This allows for the synthesis of a vast array of metal complexes with potential applications in catalysis, as chemosensors, and as metallodrugs.[5][6]

  • Asymmetric Synthesis: When a chiral primary amine is used in the synthesis, the resulting chiral Schiff base can serve as a valuable ligand in asymmetric catalysis, enabling the enantioselective synthesis of important molecules.[14][17]

Safety Precautions

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and gloves, are mandatory. Nitroaromatic compounds can be toxic and should be handled with care. Organic solvents like ethanol and methanol are flammable. Consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • Title: Imine formation-Typical procedures Source: OperaChem URL: [Link]

  • Title: Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde Source: SciSpace URL: [Link]

  • Title: Product Class 7: Imines Source: Science of Synthesis URL: [Link]

  • Title: Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method Source: WSEAS URL: [Link]

  • Title: Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline Source: HMU CPD URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes Source: Nigerian Journal of Chemical Research URL: [Link]

  • Title: Imines from Aldehydes and Ketones with Primary Amines Source: Chemistry Steps URL: [Link]

  • Title: Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Investigation Of Spectroscopic And Electronic Properties Of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method | Request PDF Source: ResearchGate URL: [Link]

  • Title: Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines Source: SCIRP URL: [Link]

  • Title: Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands Source: MDPI URL: [Link]

  • Title: Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies Source: PMC (PubMed Central) URL: [Link]

  • Title: Biological applications of Schiff bases: An overview Source: GSC Online Press URL: [Link]

  • Title: Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? Source: ResearchGate URL: [Link]

Sources

Application

Application Note & Protocol: Synthesis of Bio-Potent Hydrazone Derivatives from 2-Ethoxy-5-nitrobenzaldehyde

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: This document provides a comprehensive guide to the synthesis of hydrazone derivatives, a class of compounds renowned for their dive...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of hydrazone derivatives, a class of compounds renowned for their diverse pharmacological activities, starting from 2-ethoxy-5-nitrobenzaldehyde. We delve into the underlying chemical principles, provide a detailed, field-tested protocol for synthesis and purification, and outline the essential analytical techniques for structural confirmation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Scientific Introduction & Strategic Rationale

Hydrazones are a versatile class of organic compounds characterized by the azomethine group (-NHN=CH-).[1][2][3] Their structural framework makes them privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[1][4][5][6][7] The ease of their synthesis, typically a straightforward condensation reaction, further enhances their appeal for developing new therapeutic agents.[3][8]

The core reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative.[8][9] This application note focuses on the use of 2-ethoxy-5-nitrobenzaldehyde as the carbonyl precursor. The choice of this starting material is strategic; the presence of the electron-withdrawing nitro group and the electron-donating ethoxy group on the aromatic ring can significantly modulate the electronic properties and, consequently, the biological activity of the resulting hydrazone derivatives.

The fundamental mechanism is an acid-catalyzed nucleophilic addition-elimination reaction.[9] The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the terminal nitrogen of the hydrazine, leading to a tetrahedral intermediate that subsequently dehydrates to form the stable C=N double bond of the hydrazone.[9][10]

Experimental Design & Workflow

The successful synthesis of hydrazone derivatives hinges on a well-controlled, logical workflow. The process encompasses reaction setup, monitoring, product isolation, and rigorous characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Reactant Dissolution (2-Ethoxy-5-nitrobenzaldehyde in Ethanol) B Addition of Hydrazine Derivative A->B C Catalyst Addition (Glacial Acetic Acid) B->C D Reflux Reaction Mixture (2-4 hours) C->D E Reaction Monitoring (TLC) D->E F Cooling & Precipitation E->F Upon Completion G Vacuum Filtration F->G H Washing with Cold Solvent G->H I Recrystallization H->I J Drying I->J K Spectroscopic Analysis (FT-IR, NMR, MS) J->K L Melting Point Determination J->L

Caption: Experimental workflow for hydrazone synthesis.

Detailed Synthesis Protocol

This protocol describes a general procedure for the reaction of 2-ethoxy-5-nitrobenzaldehyde with a generic hydrazine derivative (e.g., hydrazine hydrate or 2,4-dinitrophenylhydrazine).

Materials & Reagents
ReagentFormulaM.W. ( g/mol )Purpose
2-Ethoxy-5-nitrobenzaldehydeC₉H₉NO₄195.17Aldehyde Precursor
Hydrazine Hydrate (or derivative)N₂H₄·H₂O50.06Nucleophile
Ethanol (Absolute)C₂H₅OH46.07Solvent
Glacial Acetic AcidCH₃COOH60.05Catalyst

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, vacuum flask, standard laboratory glassware.

Step-by-Step Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxy-5-nitrobenzaldehyde (e.g., 1.95 g, 10 mmol) in absolute ethanol (30-40 mL). Stir until a clear solution is obtained.

  • Nucleophile Addition: To this solution, add an equimolar amount (10 mmol) of the chosen hydrazine derivative (e.g., for hydrazine hydrate, use ~0.50 mL).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to activate the carbonyl group.[11][12]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.[13][14]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crystalline product with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

    • For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50 °C) to a constant weight. Record the final yield and determine the melting point. A sharp melting point is indicative of a pure compound.[5]

Safety Note: Hydrazine and its derivatives are highly toxic and potential carcinogens. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Mechanism of Action: The Chemistry Behind the Synthesis

Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction.

Caption: Acid-catalyzed mechanism of hydrazone formation.

  • Step 1: Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[9]

  • Step 2: Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the activated carbonyl carbon. This is the rate-determining step.

  • Step 3: Proton Transfer: A rapid proton transfer occurs to form a neutral carbinolamine intermediate.[9]

  • Step 4: Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water, facilitated by the lone pair on the adjacent nitrogen, forms the C=N double bond.[9][10]

  • Step 5: Catalyst Regeneration: Deprotonation yields the final hydrazone product and regenerates the acid catalyst.

Product Characterization & Data Interpretation

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized hydrazone. A combination of spectroscopic methods is employed.

Expected Spectroscopic Data

The following table summarizes the key spectral features expected for a hydrazone derivative of 2-ethoxy-5-nitrobenzaldehyde.

TechniqueKey Observation
FT-IR (KBr, cm⁻¹)Disappearance: Aldehydic C-H stretch (~2720 cm⁻¹) and C=O stretch (~1680 cm⁻¹). Appearance: Strong C=N (azomethine) stretch (~1600-1625 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹).[15][16][17] Aromatic C=C and NO₂ stretches will also be present.
¹H NMR (DMSO-d₆, δ ppm)Disappearance: Aldehyde proton singlet (~9.8-10.2 ppm). Appearance: Azomethine proton (-CH=N-) singlet (~8.0-8.8 ppm), N-H proton singlet (variable, ~10.0-12.0 ppm), signals for aromatic protons, and ethoxy group protons (~1.4 ppm triplet, ~4.2 ppm quartet).[15][16][18]
Mass Spec. (EI-MS)The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target hydrazone. Fragmentation patterns can provide further structural evidence.[15][19]

By cross-referencing data from these techniques, researchers can confidently validate the structure of the newly synthesized hydrazone derivative, paving the way for subsequent biological evaluation.

References

  • Biological Activities of Hydrazone Derivatives - PMC - NIH. (n.d.). National Institutes of Health.
  • A review exploring biological activities of hydrazones - PMC. (n.d.). National Institutes of Health.
  • A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol - Benchchem. (n.d.). BenchChem.
  • Biological Activities of Hydrazone Derivatives in the New Millennium. (n.d.). SciSpace.
  • Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. (n.d.). Der Pharma Chemica.
  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). Universal Journal of Pharmaceutical Research.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022, October 10). MDPI.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts.
  • Review on hydrazone and it's biological activities. (n.d.). ijmrt.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). OUCI.
  • Hydrazone Formation. (n.d.). Organic Chemistry in a Flash.
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022, October 10). PubMed.
  • Synthesis and Characterization of Novel Hydrazone Based Anti-mutagenic and Antioxidative Agents. (2015, November 12). SciSpace.
  • Hydrazone. (n.d.). Wikipedia.
  • Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. (2004, February 14). ACS Publications.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014, February 15). Asian Journal of Chemistry.
  • Synthesis and Characterization of a Series of Chromone–Hydrazones. (2024, November 14). MDPI.
  • Synthesis, Spectroscopic Characterization, DFT Analysis and Molecular Docking of Mn(II), Co(II) and Ni(II). (n.d.). Preprints.org.
  • Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(III) and a colorimetric sensor for copper(II) with antimicrobial, DFT and molecular docking studies. (2023, August 9). RSC Publishing.
  • Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). Magritek.
  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. (2022, October 17). ACG Publications.
  • Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. (n.d.). Vietnam Academy of Science and Technology.
  • green synthesis of new hydrazone derivatives. (2022, September 1). MINAR International Journal of Applied Sciences and Technology.
  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016, May 17). MDPI.
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
  • Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and preparation method thereof. (n.d.). Google Patents.
  • Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. (2022, July 15). Discovery Scientific Society.
  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (n.d.). ResearchGate.
  • 2-Hydroxy-5-nitrobenzaldehyde. (n.d.). National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of 2-Ethoxy-5-nitrobenzaldehyde synthesis

Technical Support Center: Optimizing Yield of 2-Ethoxy-5-nitrobenzaldehyde Synthesis PART 1: CORE DIRECTIVE The "Golden Path" to High Yield: O-Alkylation of 5-Nitrosalicylaldehyde While theoretical routes like the nitrat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield of 2-Ethoxy-5-nitrobenzaldehyde Synthesis

PART 1: CORE DIRECTIVE

The "Golden Path" to High Yield: O-Alkylation of 5-Nitrosalicylaldehyde

While theoretical routes like the nitration of 2-ethoxybenzaldehyde exist, they are chemically inferior due to poor regioselectivity (yielding difficult-to-separate mixtures of 3- and 5-nitro isomers). The definitive, high-yield industrial and laboratory standard is the O-alkylation of 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde) .

This route guarantees the nitro group is in the correct position before the ether linkage is formed, eliminating isomer separation issues and typically delivering yields >85% with high purity.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Route Analysis & Causality
  • Why Alkylation? The phenolic hydroxyl group in 5-nitrosalicylaldehyde is acidic (

    
    ) due to the electron-withdrawing nitro and aldehyde groups. This makes it an excellent nucleophile when deprotonated, allowing for facile 
    
    
    
    attack on an ethylating agent.
  • Why Not Direct Nitration? Nitrating 2-ethoxybenzaldehyde directs the nitro group to the ortho (3-position) and para (5-position) sites relative to the ethoxy group. Steric hindrance and electronic effects often lead to a significant amount of the 3-nitro isomer, which has very similar physical properties to the 5-nitro target, making purification by crystallization wasteful and difficult.

Step-by-Step Optimized Protocol

Reaction Scheme:



Materials:

  • Substrate: 2-Hydroxy-5-nitrobenzaldehyde (Commercial or synthesized via nitration of salicylaldehyde).

  • Alkylating Agent: Ethyl Iodide (EtI) is preferred for lab scale due to higher reactivity. Diethyl sulfate (

    
    ) is a cheaper alternative for scale-up but requires more vigorous conditions.
    
  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone. DMF is superior for rate; Acetone is easier to remove.

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in DMF (5-10 volumes) .

  • Deprotonation: Add anhydrous

    
     (1.5 - 2.0 eq) . The solution will likely turn bright yellow/orange due to the formation of the phenoxide anion. Stir at Room Temperature (RT) for 15-30 minutes to ensure complete deprotonation.
    
  • Alkylation: Add Ethyl Iodide (1.2 - 1.5 eq) dropwise.

    • Note: If using Ethyl Bromide, add a catalytic amount of KI (0.1 eq) to generate EtI in situ (Finkelstein condition) to speed up the reaction.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC (typically 30% EtOAc/Hexanes). The starting material spot (

    
    ) should disappear, replaced by a less polar product spot (
    
    
    
    ).
    • Time: Typically 2-4 hours in DMF; 6-12 hours in refluxing acetone.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid and wash with copious water to remove DMF and inorganic salts.

    • Alternative: If oiling occurs, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) .

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or wet solvent.Ensure

is anhydrous (dry in oven). Water quenches the alkylating agent.
Starting Material Remains Alkylating agent evaporation.EtI is volatile (bp 72°C). Use a reflux condenser and ensure the system is sealed. Add an extra 0.2-0.5 eq of EtI.
Oiling Out Product melting point depression by impurities.Seed the oil with a pure crystal if available. Scratch the flask walls. Cool slowly. Use a solvent pair (dissolve in min. hot EtOH, add water until turbid).
Dark/Tarry Product Decomposition via Cannizzaro or oxidation.Avoid excessive heating (>80°C) or extremely strong bases (like NaOH/KOH) which can attack the aldehyde. Stick to

.
Side Product Formation C-alkylation (rare) or Aldol condensation.Keep temperature moderate (60°C). The phenoxide is the kinetic and thermodynamic nucleophile here; C-alkylation is unlikely under these conditions.

PART 3: VISUALIZATION & FORMATTING

Workflow Diagram

G Start Start: 2-Hydroxy-5-nitrobenzaldehyde Dissolve Dissolve in DMF Add K2CO3 (Anhydrous) Start->Dissolve Phenoxide Intermediate: Phenoxide Anion (Yellow/Orange Color) Dissolve->Phenoxide Deprotonation AddEtI Add Ethyl Iodide (1.2 eq) Heat to 60°C Phenoxide->AddEtI SN2 Attack Monitor Monitor TLC (Disappearance of Phenol) AddEtI->Monitor Quench Pour into Ice Water Monitor->Quench Complete Precipitate Solid Precipitate Forms? Quench->Precipitate Filter Filter & Wash with Water Precipitate->Filter Yes (Solid) Extract Extract with EtOAc Wash with Brine Precipitate->Extract No (Oil) Recryst Recrystallize (EtOH) Filter->Recryst Extract->Recryst Final Final Product: 2-Ethoxy-5-nitrobenzaldehyde Recryst->Final

Caption: Optimized workflow for the synthesis of 2-Ethoxy-5-nitrobenzaldehyde via O-alkylation.

Validation Data
ParameterSpecificationNotes
Appearance Pale yellow to yellow solidNitro groups often impart yellow color.
Melting Point Check experimentallyLiterature varies; starting material is ~126°C. Product MP is typically lower (~70-90°C range). Sharp MP indicates purity.[1]
1H NMR (CDCl3)

~10.4 (s, 1H, CHO)
Aldehyde proton is distinct.
1H NMR (CDCl3)

~4.2 (q, 2H), 1.5 (t, 3H)
Characteristic ethoxy group signals.
IR Spectrum ~1680-1700

(C=O)
Strong carbonyl stretch.
IR Spectrum ~1350, 1530

(NO2)
Symmetric and asymmetric nitro stretches.

References

  • BenchChem. Application Notes and Protocols for the Use of 2-Hydroxy-5-nitrobenzaldehyde in Dye Synthesis. (Accessed 2024).[2][3][4][5] Link

  • Organic Syntheses. o-Nitrobenzaldehyde (General Nitration/Oxidation Protocols). Org.[6] Synth. 1953, 33, 60. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 8702: 2-Ethoxy-5-nitrobenzenamine (Analogous Structure Data).Link

  • Sigma-Aldrich. 2-Hydroxy-5-nitrobenzaldehyde Product Sheet (Starting Material Properties).Link

Sources

Optimization

Technical Support Center: Purification of 2-Ethoxy-5-nitrobenzaldehyde by Recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethoxy-5-nitrobenzaldehyde. Recrystallization is a powerful techniq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethoxy-5-nitrobenzaldehyde. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. This document provides in-depth, field-proven insights into the procedure, troubleshooting common issues, and answering frequently asked questions to ensure the successful isolation of high-purity 2-Ethoxy-5-nitrobenzaldehyde.

Core Principles of Recrystallization

Recrystallization is not merely a procedural step; it is a controlled manipulation of solid-liquid phase equilibria. The fundamental principle is that the solubility of most solids increases with temperature.[1][2] An ideal recrystallization process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (Optional): If insoluble impurities are present, they are removed by hot filtration.

  • Crystallization: Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice.[3]

  • Exclusion of Impurities: The slow growth of the crystal lattice is a highly selective process that tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[1]

  • Isolation: Collecting the purified crystals by vacuum filtration and washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

Understanding these principles is critical for diagnosing and resolving issues that may arise during the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a solvent for recrystallizing 2-Ethoxy-5-nitrobenzaldehyde?

An ideal solvent should meet several criteria:

  • Steep Solubility Curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[5] This differential is crucial for maximizing product recovery.[4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1][5]

  • Chemical Inertness: The solvent must not react with 2-Ethoxy-5-nitrobenzaldehyde.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive.

Q2: How does the structure of 2-Ethoxy-5-nitrobenzaldehyde influence solvent choice?

2-Ethoxy-5-nitrobenzaldehyde is a polar aromatic compound due to the presence of the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups, as well as the ether (-OEt) group. Following the "like dissolves like" principle, polar solvents are generally good candidates.[5] Alcoholic solvents, such as ethanol or methanol, are often a good starting point for nitroaryl compounds.[7]

Q3: When is a mixed-solvent system necessary?

A mixed-solvent system (or solvent pair) is used when no single solvent meets all the ideal criteria.[5] This is common when the compound is highly soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" solvent), even at low temperatures. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point).[5] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common miscible pair for polar compounds is ethanol-water.[8]

Q4: What are the primary safety considerations when handling 2-Ethoxy-5-nitrobenzaldehyde and solvents?

  • Compound Hazards: While specific data for the ethoxy derivative is limited, related compounds like 2-Hydroxy-5-nitrobenzaldehyde are known to be harmful if swallowed and can cause skin and serious eye irritation.[9][10] Assume similar hazards and handle with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Perform the recrystallization in a well-ventilated fume hood to avoid inhaling solvent vapors.

  • Heating: Never heat flammable organic solvents with an open flame like a Bunsen burner. Use a hot plate, heating mantle, or steam bath.

Solvent Selection Guide for 2-Ethoxy-5-nitrobenzaldehyde

The following table provides guidance on selecting an appropriate solvent system based on general principles for polar aromatic compounds. Experimental verification is essential.

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
Ethanol Polar78Good Starting Point. Often shows a good solubility gradient for nitroaromatic compounds.[7] Likely to dissolve the compound when hot and allow crystallization upon cooling.
Methanol Polar65Similar to ethanol but more volatile. May show higher solubility, potentially reducing yield if not cooled sufficiently.
Isopropanol Polar82Less polar than ethanol. May offer a better solubility profile if the compound is too soluble in ethanol.
Water Very Polar100Unlikely to be a good single solvent due to the organic nature of the molecule, but an excellent "bad" solvent for a mixed pair with ethanol.[8]
Ethyl Acetate Medium77A good solvent for many organic compounds, including esters and some polar molecules.[7] Worth testing.
Toluene Non-polar111May be suitable for removing non-polar impurities. Could be used in a mixed-solvent system if the compound has low polarity.
Hexanes Non-polar~69Unlikely to dissolve this polar compound. Could be used as a "bad" solvent in a mixed pair with a more polar solvent like ethyl acetate.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-Ethoxy-5-nitrobenzaldehyde, their underlying causes, and effective solutions.

Problem 1: The compound "oils out" instead of forming crystals.
  • Causality: Oiling out occurs when the saturated solution cools to a temperature below the compound's melting point but above the temperature at which it would normally crystallize. The compound separates as a liquid (an oil) instead of a solid. This is common if the compound is significantly impure or if the solution is cooled too rapidly.[8][12]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent (1-5% more) to decrease the saturation level slightly.[12]

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a beaker of hot water and allow both to cool together.[8]

    • If the problem persists, consider a different solvent or solvent system with a lower boiling point.

Problem 2: No crystals form upon cooling.
  • Causality: This is usually due to one of two reasons: either too much solvent was used, and the solution is not supersaturated upon cooling, or the solution is supersaturated but crystallization has not been initiated.[4][12]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches provide a rough surface for nucleation.[4] If available, add a tiny "seed crystal" of the pure compound.[12]

    • Reduce Solvent Volume: If induction fails, too much solvent is the likely cause. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[12][13]

    • Cool Further: If crystals still do not appear, cool the flask in an ice-water bath to further decrease solubility.[8]

Problem 3: The yield of recrystallized product is very low.
  • Causality: A low yield can result from several procedural errors. Using too much solvent is the most common cause, as a significant amount of product will remain dissolved in the mother liquor.[4][13] Other causes include premature crystallization during hot filtration or washing the final crystals with a solvent that is not ice-cold.

  • Solution:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

    • Efficient Filtration: If performing a hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.[8]

    • Cold Wash: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

    • Check Mother Liquor: If you suspect product loss, you can cool the mother liquor in an ice bath to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

Problem 4: The recrystallized product is still colored or impure.
  • Causality: This can happen if the chosen solvent does not effectively differentiate between the product and the impurity (i.e., they have similar solubility profiles). It can also occur if crystallization happens too quickly, trapping impurities within the crystal lattice.[13]

  • Solution:

    • Slow Down Crystallization: Ensure the solution cools slowly and without disturbance to allow for the formation of a pure crystal lattice.[3]

    • Use a Decolorizing Agent: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

    • Re-recrystallize: If the product is still not pure, a second recrystallization, possibly with a different solvent system, may be necessary.

Visualized Workflows

Standard Recrystallization Workflow

The following diagram outlines the standard step-by-step process for recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Place Crude Solid in Flask add_solvent Add Minimum Hot Solvent to Dissolve start->add_solvent hot_filter Hot Filtration (if needed) add_solvent->hot_filter cool Cool Solution Slowly hot_filter->cool crystallize Crystals Form cool->crystallize vac_filter Vacuum Filtration crystallize->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Characterize (MP, NMR) dry->end Pure Product caption Standard workflow for purification by recrystallization.

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting when crystals fail to form.

Troubleshooting_Tree start Solution Cooled, No Crystals Formed q1 Is solution cloudy or supersaturated? start->q1 a1_yes Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal q1->a1_yes Yes a1_no Likely Too Much Solvent q1->a1_no No q2 Did crystals form? a1_yes->q2 a2_yes Success! Proceed to Filtration. q2->a2_yes Yes q2->a1_no No a1_no_sol Gently boil off a portion of the solvent a1_no->a1_no_sol re_cool Re-cool the solution a1_no_sol->re_cool re_cool->q1 caption Decision tree for troubleshooting lack of crystallization.

Caption: Decision tree for troubleshooting lack of crystallization.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from a course material PDF.
  • Nichols, L. (2011). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallisation. Retrieved from a course material PDF.
  • ECHA. (n.d.). Solubility in organic solvents / fat solubility. Retrieved from [Link]

  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde, 98%. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). The Influence of Nitro Group on Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 2-Ethoxy-5-nitrobenzaldehyde

Introduction Welcome to the Technical Support Center. This guide addresses the critical storage and handling requirements for 2-Ethoxy-5-nitrobenzaldehyde , a reagent frequently employed in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical storage and handling requirements for 2-Ethoxy-5-nitrobenzaldehyde , a reagent frequently employed in the synthesis of pharmaceutical intermediates (e.g., coumarin derivatives and heterocyclic scaffolds).

As a Senior Application Scientist, I must emphasize that this compound is not merely "light-sensitive" in a generic sense. The interplay between the electron-withdrawing nitro group and the oxidizable aldehyde moiety makes it susceptible to photochemical disproportionation and radical-mediated autoxidation . Improper storage does not just lower purity; it introduces acidic impurities that can quench basic catalysts or alter stoichiometry in downstream reactions.

Part 1: Critical Storage Parameters

Q1: What are the absolute storage requirements for long-term stability?

A1: To maintain purity >98% over 6+ months, you must control three variables: Photon Flux , Oxygen Exposure , and Temperature .

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Lowers the kinetic rate of autoxidation. While -20°C is acceptable, it increases the risk of water condensation upon thawing, which is detrimental.
Light Strict Dark The nitro-aldehyde chromophore absorbs UV-Vis light, initiating radical formation. Store in amber vials wrapped in aluminum foil.
Atmosphere Inert (Argon/N₂) Aldehydes are "oxygen scavengers." Air exposure converts the aldehyde to 2-ethoxy-5-nitrobenzoic acid via a radical chain mechanism.
Container Amber Glass + Teflon Liner Avoid plastics that may leach plasticizers. Teflon (PTFE) liners prevent oxygen permeation better than standard PE liners.
Q2: Why is Argon preferred over Nitrogen for this specific compound?

A2: While Nitrogen is acceptable, Argon is superior because it is denser than air. When you open a vial of 2-Ethoxy-5-nitrobenzaldehyde, Argon "blankets" the solid, remaining in the headspace even if the vessel is briefly open. Nitrogen, being lighter, mixes more rapidly with atmospheric oxygen, offering less robust protection for highly sensitive aldehydes.

Q3: Can I store it in solution (e.g., dissolved in DMSO or DCM)?

A3: No. Do not store this compound in solution for more than 24 hours.

  • In Chlorinated Solvents (DCM/Chloroform): Trace HCl in the solvent can catalyze acetal formation or degradation.

  • In DMSO/DMF: These solvents are hygroscopic. Absorbed water can lead to hydrate formation, and DMSO can act as an oxidant under certain conditions.

  • Protocol: Always prepare fresh solutions immediately before use.

Part 2: Troubleshooting & Quality Control

Q4: The compound has turned from pale yellow to dark orange/brown. Is it still usable?

A4: Likely No.

  • Diagnosis: The color shift indicates the formation of 2-ethoxy-5-nitrobenzoic acid (oxidation product) or azo-dimer degradation products (photochemical).

  • Impact: The carboxylic acid impurity will neutralize basic reagents (e.g., K2CO3, TEA) in your reaction, leading to stalled conversion.

  • Action: Perform a melting point check. The acid typically has a significantly higher melting point than the aldehyde. If the range is broadened by >2°C, recrystallize or discard.

Q5: How do I confirm degradation without running a full NMR?

A5: A quick Thin Layer Chromatography (TLC) test is effective.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV light (254 nm).

  • Result: The aldehyde is less polar and will have a higher Rf (approx 0.6-0.7). The carboxylic acid degradation product is highly polar and will streak near the baseline (Rf < 0.1).

Q6: I see a new peak in my HPLC at a shorter retention time. What is it?

A6: This is almost certainly 2-ethoxy-5-nitrobenzoic acid .

  • Mechanism: In Reverse Phase (C18) HPLC, the carboxylic acid is more polar (ionized at neutral pH) than the aldehyde and elutes earlier.

  • Confirmation: Spiking the sample with a known standard of the acid or checking the UV spectrum (the acid often has a blue-shifted absorption maximum compared to the aldehyde) will confirm this.

Part 3: Visualizing the Degradation Pathway

Understanding how the compound degrades allows you to prevent it. The diagram below illustrates the Radical Autoxidation Pathway , which is the primary failure mode for this reagent.

G Aldehyde 2-Ethoxy-5-nitrobenzaldehyde (Active Reagent) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation Peracid Peroxy Acid (Highly Reactive) Radical->Peracid + O2 (Fast) Peracid->Radical Regenerates Acid 2-Ethoxy-5-nitrobenzoic Acid (Dead End Impurity) Peracid->Acid + Aldehyde (Chain Propagation) Light UV/Vis Light (Initiator) Light->Aldehyde H-abstraction O2 Atmospheric O2

Caption: Figure 1. Radical Autoxidation Chain Reaction. Light initiates the cleavage of the formyl H-atom; Oxygen propagates the chain, converting the aldehyde to the inert carboxylic acid.

Part 4: Standard Operating Procedure (SOP) for Handling

Workflow: Receipt to Usage

To ensure reproducibility in your experiments, follow this decision logic upon receiving a new batch.

StorageSOP Start Shipment Received Check Visual Inspection: Is powder yellow/crystalline? Start->Check Fail Reject/Recrystallize (Brown/Sticky) Check->Fail No Pass Aliquot Required? Check->Pass Yes Aliquot Sub-divide under Argon into amber vials Pass->Aliquot Yes (Bulk Qty) Store Store at 2-8°C (Secondary containment) Pass->Store No (Small Qty) Aliquot->Store Use Thaw to RT (30 mins) BEFORE opening Store->Use When needed Use->Store Purge w/ Argon & Reseal Exp Proceed to Experiment Use->Exp

Caption: Figure 2. Quality Control and Storage Workflow. Note the critical "Thaw to RT" step to prevent condensation.

Detailed Protocol: The "Thaw-Purge" Cycle
  • Equilibration: Remove the vial from the fridge (2-8°C) and place it in a desiccator or on the bench. Wait 30 minutes.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid. Water accelerates degradation.

  • Weighing: Minimize light exposure. Turn off hood lights or work under red light if possible. Use a plastic or ceramic spatula (metal ions like Fe³⁺ can catalyze radical formation).

  • Purging: Before closing the vial, direct a gentle stream of Argon into the headspace for 10-15 seconds.

  • Sealing: Wrap the cap junction with Parafilm to ensure a gas-tight seal.

References

  • Enamine. Safety Data Sheet: 2-Ethoxy-5-nitrobenzaldehyde (CAS 741738-54-5).[1] Retrieved from

  • Thermo Fisher Scientific. 2-Hydroxy-5-nitrobenzaldehyde (Analogous Handling Data). Retrieved from

  • PubChem. Compound Summary: 2-Ethoxy-5-nitrobenzaldehyde (CID 131604809).[2] National Library of Medicine. Retrieved from (Note: Structural analog data used for physicochemical baseline).

  • National Institutes of Health (NIH). Aldehydes as powerful initiators for photochemical transformations. PMC. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Ethoxy-5-nitrobenzaldehyde: A Comparative Approach

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-ethoxy-5-nitrobenzaldehyde, a key aromatic aldehyde intermediate.

This guide moves beyond a simple spectral interpretation, offering a comparative analysis with structurally related benzaldehydes. By understanding the electronic and steric influences of different substituents on the proton chemical shifts, researchers can enhance their predictive power and analytical accuracy. Furthermore, we present a detailed, field-tested protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Deciphering the ¹H NMR Spectrum of 2-Ethoxy-5-nitrobenzaldehyde

The structure of 2-ethoxy-5-nitrobenzaldehyde, with its distinct arrangement of an aldehyde, an ethoxy group, and a nitro group on a benzene ring, gives rise to a characteristic ¹H NMR spectrum. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the ethoxy group, creates a unique electronic environment for each proton, influencing their chemical shifts and coupling patterns.

Based on established principles of NMR spectroscopy and analysis of similar compounds, the predicted ¹H NMR spectrum of 2-ethoxy-5-nitrobenzaldehyde in a standard solvent like CDCl₃ would exhibit the following key features:

  • Aldehyde Proton (CHO): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm .[1][2] The strong deshielding effect of the adjacent carbonyl group is responsible for this characteristic chemical shift.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region, generally between δ 7.0 and 8.5 ppm .[3] Their specific chemical shifts and multiplicities are dictated by their position relative to the substituents.

    • H-6: This proton, situated ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded of the aromatic protons, likely appearing as a doublet around δ 8.3-8.5 ppm . The coupling will be with the H-4 proton, exhibiting a small meta coupling constant (⁴J).

    • H-4: This proton is ortho to the aldehyde group and meta to the nitro group. It is expected to resonate as a doublet of doublets between δ 8.1 and 8.3 ppm , showing both ortho coupling to H-3 and meta coupling to H-6.

    • H-3: Being ortho to the electron-donating ethoxy group, this proton will be the most shielded of the aromatic protons. It is expected to appear as a doublet around δ 7.1-7.3 ppm , with a typical ortho coupling constant (³J) from its interaction with H-4.

  • Ethoxy Group Protons (OCH₂CH₃):

    • Methylene Protons (OCH₂): These protons will appear as a quartet due to coupling with the adjacent methyl protons. Their chemical shift will be in the range of δ 4.0 to 4.3 ppm , influenced by the deshielding effect of the adjacent oxygen atom.

    • Methyl Protons (CH₃): These protons will resonate as a triplet, coupled to the neighboring methylene protons, typically in the upfield region between δ 1.3 and 1.5 ppm .

A Comparative Analysis: The Influence of Substituents

To fully appreciate the spectral features of 2-ethoxy-5-nitrobenzaldehyde, a comparison with structurally analogous compounds is invaluable. The following table summarizes the ¹H NMR spectral data for 2-ethoxy-5-nitrobenzaldehyde and selected alternatives.

CompoundAldehyde H (δ, ppm)Aromatic H (δ, ppm)Other Protons (δ, ppm)
2-Ethoxy-5-nitrobenzaldehyde ~9.9 (s)~8.4 (d, H-6), ~8.2 (dd, H-4), ~7.2 (d, H-3)~4.2 (q, OCH₂), ~1.4 (t, CH₃)
2-Hydroxy-5-nitrobenzaldehyde [4][5][6][7]~10.3 (s)~8.4 (d), ~8.2 (dd), ~7.1 (d)~11.0 (s, OH)
2-Methoxy-5-nitrobenzaldehyde [8][9]~10.4 (s)~8.5 (d), ~8.3 (dd), ~7.2 (d)~4.0 (s, OCH₃)
5-Nitrobenzaldehyde ~10.1 (s)~8.7 (t), ~8.5 (dd), ~8.0 (t)-

Key Insights from the Comparison:

  • Effect of the 2-Substituent: The presence of an electron-donating group (ethoxy, methoxy, or hydroxyl) at the C2 position generally leads to a slight upfield shift of the aromatic protons, particularly the ortho proton (H-3), compared to an unsubstituted or differently substituted ring. The aldehyde proton's chemical shift is also subtly influenced by the electronic nature of the adjacent substituent.[10][11][12]

  • Ethoxy vs. Methoxy: The chemical shifts for the aromatic and aldehyde protons in 2-ethoxy-5-nitrobenzaldehyde are very similar to its methoxy analogue, with the primary difference being the signals for the alkyl chains of the alkoxy groups.

  • Hydroxy Group: The phenolic proton of 2-hydroxy-5-nitrobenzaldehyde introduces a distinct, often broad, singlet in the far downfield region of the spectrum.

Experimental Protocol for ¹H NMR Analysis

Achieving high-quality NMR data is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters. The following protocol outlines a robust methodology for the ¹H NMR analysis of 2-ethoxy-5-nitrobenzaldehyde.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of 2-ethoxy-5-nitrobenzaldehyde.[13][14]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13][14] Gentle vortexing or sonication can aid in dissolution.[14]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[15] This prevents distortion of the magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This typically includes:

    • A 90° pulse angle.

    • A spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • An appropriate relaxation delay (e.g., 1-5 seconds).

    • A sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Visualizing the Workflow and Molecular Interactions

To further clarify the experimental process and the structural information obtained, the following diagrams illustrate the NMR workflow and the spin-spin coupling network within 2-ethoxy-5-nitrobenzaldehyde.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data (FID) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base analyze Analyze Spectrum phase_base->analyze Coupling_Diagram H_aldehyde CHO H6 H-6 H4 H-4 H4->H6 ⁴J (meta) H3 H-3 H4->H3 ³J (ortho) OCH2 OCH₂ CH3 CH₃ OCH2->CH3 ³J

Caption: Spin-spin coupling in 2-ethoxy-5-nitrobenzaldehyde.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved February 22, 2024, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved February 22, 2024, from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London. Retrieved February 22, 2024, from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved February 22, 2024, from [Link]

  • Benzaldehyde, 2-methoxy-5-nitro-. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • 5-Nitrosalicylaldehyde. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • Basics of NMR Sample preparation and analysis of NMR analysis data. (2021, April 18). Mesbah Energy Company. Retrieved February 22, 2024, from [Link]

  • 5-Hydroxy-2-nitrobenzaldehyde. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Supporting Information.
  • 2-ethoxy-5-nitrobenzaldehyde (C9H9NO4). (n.d.). PubChemLite. Retrieved February 22, 2024, from [Link]

  • Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved February 22, 2024, from [Link]

  • Chemical shifts. (n.d.). University of Regensburg.
  • 1H-NMR - NOP - Sustainability in the organic chemistry lab course. (n.d.). NOP. Retrieved February 22, 2024, from [Link]

  • C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 22, 2024, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 22, 2024, from [Link]

  • 1H NMR Spectroscopy. (n.d.).
  • 2-Ethyl-5-nitrobenzaldehyde. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]

  • H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (n.d.). Modgraph.
  • 2-Methoxybenzaldehyde. (2013, June 13). NMR Wiki Q&A Forum. Retrieved February 22, 2024, from [Link]

  • 2-methoxy-5-nitrobenzaldehyde (C8H7NO4). (n.d.). PubChemLite. Retrieved February 22, 2024, from [Link]

  • 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. (n.d.). UQ eSpace - The University of Queensland. Retrieved February 22, 2024, from [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde. (n.d.). Oxford Instruments.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Benzaldehyde, 2-hydroxy-5-nitro-. (n.d.). NIST WebBook. Retrieved February 22, 2024, from [Link]

  • Scheme 2. Reaction of o-Nitrobenzaldehyde (5). (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

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Comparative

Mass spectrometry fragmentation pattern of 2-Ethoxy-5-nitrobenzaldehyde

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-5-nitrobenzaldehyde and Comparative Analytical Methodologies For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-5-nitrobenzaldehyde and Comparative Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

2-Ethoxy-5-nitrobenzaldehyde (C₉H₉NO₄, M.W. 195.17 g/mol ) is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. The precise arrangement of its three functional groups—aldehyde, ethoxy, and nitro—on the benzene ring dictates its reactivity and potential applications. For professionals in research and drug development, unambiguous structural confirmation and purity assessment are not mere formalities; they are foundational to ensuring the validity of experimental outcomes and the safety of resulting products. This guide offers a multi-faceted analytical perspective, anchored by the detailed fragmentation analysis provided by mass spectrometry.

Part 1: Elucidating the Structure via Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation is not random; it follows predictable pathways governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[2] The mass spectrum, therefore, serves as a molecular fingerprint, providing rich structural information.

Predicted Fragmentation Pattern of 2-Ethoxy-5-nitrobenzaldehyde

The molecular ion (M•⁺) of 2-Ethoxy-5-nitrobenzaldehyde has a monoisotopic mass of 195.053 Da.[3] Its fragmentation is a composite of the characteristic behaviors of its constituent functional groups: aromatic aldehydes, aryl ethers, and nitroaromatics.

  • α-Cleavage (Aldehyde Group): Aromatic aldehydes characteristically undergo cleavage of the bond adjacent to the carbonyl group.

    • Loss of a Hydrogen Radical (M-1): A very favorable process for aromatic aldehydes, leading to the formation of a stable acylium ion at m/z 194 .[4][5]

    • Loss of a Formyl Radical (M-29): Cleavage of the C-C bond between the ring and the carbonyl group expels a neutral formyl radical (•CHO), resulting in a substituted phenyl cation at m/z 166 .[6][7]

  • Rearrangement and Cleavage (Ethoxy Group): Aryl ethyl ethers are known to undergo a characteristic rearrangement.

    • Loss of Ethene (M-28): This pathway involves the transfer of a hydrogen from the ethyl group to the ether oxygen or the ring, followed by the neutral loss of ethene (C₂H₄). This produces the radical cation of 2-hydroxy-5-nitrobenzaldehyde at m/z 167 . This is a highly diagnostic fragmentation for ethoxy-substituted aromatics.[8][9]

  • Cleavage of the Nitro Group: Nitroaromatic compounds display several characteristic fragmentation pathways.

    • Loss of Nitrogen Monoxide (M-30): The expulsion of a neutral NO radical is a common fragmentation, often preceded by a rearrangement of the nitro group to a nitrite.[10][11] This would yield a fragment at m/z 165 .

    • Loss of Nitrogen Dioxide (M-46): A direct cleavage of the C-N bond results in the loss of a neutral NO₂ radical, producing an ethoxy-benzaldehyde cation at m/z 149 .[11][12]

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For instance, the m/z 167 fragment (from ethene loss) could subsequently lose NO₂ to yield a fragment at m/z 121. Similarly, the m/z 149 fragment (from NO₂ loss) could lose ethene to also arrive at m/z 121.

The following diagram illustrates the primary predicted fragmentation pathways.

Fragmentation_Pattern M 2-Ethoxy-5-nitrobenzaldehyde (M•⁺) m/z 195 F194 [M-H]⁺ m/z 194 M->F194 - H• F167 [M-C₂H₄]•⁺ m/z 167 M->F167 - C₂H₄ F166 [M-CHO]⁺ m/z 166 M->F166 - •CHO F165 [M-NO]⁺ m/z 165 M->F165 - •NO F149 [M-NO₂]⁺ m/z 149 M->F149 - •NO₂ F121 Fragment Ion m/z 121 F167->F121 - •NO₂ F149->F121 - C₂H₄

Caption: Predicted EI-MS fragmentation pathways for 2-Ethoxy-5-nitrobenzaldehyde.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard approach for obtaining an EI mass spectrum for a semi-volatile compound like 2-Ethoxy-5-nitrobenzaldehyde.

1. Sample Preparation:

  • Prepare a stock solution of 2-Ethoxy-5-nitrobenzaldehyde at 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
  • Perform a serial dilution to a final concentration of approximately 10 µg/mL in the same solvent.

2. GC-MS Instrumentation & Conditions:

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
  • Injection: 1 µL of the sample solution is injected in splitless or split (e.g., 20:1) mode.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: Increase at 15 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.[1]
  • Mass Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Identify the molecular ion peak (M•⁺) at m/z 195.
  • Identify and annotate the major fragment ions, calculating the neutral losses to propose fragmentation pathways as described above.

Part 2: A Comparative Overview of Analytical Techniques

While MS provides unparalleled structural detail from fragmentation, a robust analytical characterization relies on a multi-technique approach. HPLC and NMR provide orthogonal data that are critical for purity assessment and definitive structure elucidation, respectively.

Parameter Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC/UPLC) Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight, Elemental Formula (HRMS), Structural FragmentsPurity, Quantification, Isolation of ImpuritiesUnambiguous Molecular Structure, Connectivity
Principle Ionization and separation of ions by mass-to-charge ratioDifferential partitioning between mobile and stationary phasesNuclear spin transitions in a magnetic field
Typical Sensitivity Picogram (pg) to Femtogram (fg)Nanogram (ng) to Picogram (pg)Microgram (µg) to Milligram (mg)
Sample Requirement Very LowLowHigh
Key Advantage Provides detailed structural information from fragmentation patternsGold standard for purity analysis and quantification[13]The definitive method for structure elucidation[14]
Limitation Isomers can be difficult to distinguish without chromatographyLimited structural information with standard detectors (e.g., UV)Lower sensitivity, less suitable for complex mixtures
High-Performance Liquid Chromatography (HPLC): The Standard for Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries.[13] It separates the target compound from impurities, providing a quantitative measure of its purity.

Experimental Protocol: Reverse-Phase HPLC

  • System: HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • Start at 30% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or as determined by a UV scan.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

NMR spectroscopy provides an unparalleled view of a molecule's carbon-hydrogen framework.[14] By analyzing chemical shifts, coupling constants, and integration, one can piece together the exact connectivity of atoms.

Predicted ¹H NMR Spectrum:

  • Aldehyde Proton (-CHO): Expected to be a singlet in the highly deshielded region of δ 9.8-10.2 ppm .[15]

  • Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 7.5-8.5 ppm ). The protons adjacent to the nitro and aldehyde groups will be the most deshielded.

  • Ethoxy Protons (-OCH₂CH₃): A characteristic quartet for the -OCH₂- group around δ 4.0-4.3 ppm and a triplet for the -CH₃ group around δ 1.4-1.6 ppm .

Part 3: An Integrated Analytical Workflow

In a professional R&D environment, these techniques are not used in isolation but as part of a logical, synergistic workflow. This ensures that a compound is not only correctly identified but also meets the required purity standards for its intended use.

Analytical_Workflow cluster_0 Purity & Identity Screening cluster_2 Final Report Sample Synthesized Sample LCMS LC-MS Analysis (HPLC + Mass Spec) Sample->LCMS GCMS GC-MS Analysis LCMS->GCMS Confirm Volatiles & Fragmentation Details NMR ¹H and ¹³C NMR LCMS->NMR For Definitive Structure Proof Data Comprehensive Data Package (Structure, Purity, MW) GCMS->Data NMR->Data

Caption: An integrated workflow for comprehensive analytical characterization.

Conclusion

The mass spectrum of 2-Ethoxy-5-nitrobenzaldehyde provides a wealth of structural information through predictable and diagnostic fragmentation pathways, including losses of H•, CHO•, C₂H₄, and NO₂. However, this guide underscores the principle that reliance on a single analytical technique is insufficient for the rigorous demands of modern chemical and pharmaceutical research. By integrating the fragmentation data from mass spectrometry with the quantitative purity assessment from HPLC and the definitive structural elucidation from NMR, researchers can establish a compound's identity and quality with the highest degree of scientific confidence. This multi-technique approach is not just best practice; it is essential for ensuring data integrity and advancing scientific discovery.

References

  • American Chemical Society. (n.d.). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A. [Link]

  • Weiss, F. T., & Collins, C. L. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Ledingham, K. W. D., et al. (2000). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 104(13), 2952–2962. [Link]

  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. [Link]

  • Tsai, S.-T., et al. (2007). Photodissociation dynamics of nitrobenzene and o-nitrotoluene. AIP Publishing. [Link]

  • Kim, J., et al. (2025). Femtosecond real-time fragmentation dynamics of the nitrobenzene anion reveal the dissociative electron attachment mechanism. Chemical Science. [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. [Link]

  • Tallman, K. A., et al. (2008). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. PubMed. [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. [Link]

  • University of Florida. (n.d.). Interpretation of mass spectra. [Link]

  • PubChemLite. (n.d.). 2-ethoxy-5-nitrobenzaldehyde (C9H9NO4). [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • ResearchGate. (n.d.). Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylbenzene. [Link]

  • University of Wisconsin. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options. [Link]

  • Tanak, H. (2009). 2-Hydroxy-5-nitrobenzaldehyde. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.).
  • Al-Hamdani, A. A. S. (2016). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H NMR spectrum of benzaldehyde. [Link]

  • Velders, A. H., et al. (2017). Reaction of o-Nitrobenzaldehyde (5). ResearchGate. [Link]

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Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Ethoxy-5-nitrobenzaldehyde and its Analogs

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Ethoxy-5-nitrobenzaldehyde. In the absence of direct, published experimental data for this specif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Ethoxy-5-nitrobenzaldehyde. In the absence of direct, published experimental data for this specific compound, this guide leverages a comparative approach, utilizing spectral data from structurally similar nitroaromatic aldehydes to predict and understand its behavior. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for characterization, quantification, and purity assessment of aromatic compounds.

Introduction: The Spectroscopic Signature of Nitroaromatic Aldehydes

2-Ethoxy-5-nitrobenzaldehyde belongs to a class of aromatic compounds whose electronic structure is defined by the interplay of an electron-donating ethoxy group, an electron-withdrawing nitro group, and a carbonyl chromophore on a benzene ring. These features give rise to characteristic UV-Vis absorption spectra, primarily resulting from n→π* and π→π* electronic transitions. The position and intensity of these absorption maxima (λmax) are highly sensitive to the substitution pattern on the aromatic ring and the polarity of the solvent, a phenomenon known as solvatochromism.[1][2][3] Understanding these spectral properties is paramount for analytical method development, reaction monitoring, and photophysical studies.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima of 2-Ethoxy-5-nitrobenzaldehyde, we can analyze the spectral data of its parent and isomeric compounds: nitrobenzaldehyde isomers. A study by Leyva et al. (2011) provides a detailed analysis of the UV/Vis absorption spectra of ortho-, meta-, and para-nitrobenzaldehyde in both non-polar (cyclohexane) and polar (acetonitrile) solvents.[1][4]

CompoundSolventλmax (n→π) [nm]εmax (n→π) [M-1cm-1]λmax (π→π) [nm]εmax (π→π) [M-1cm-1]λmax (π→π) [nm]εmax (π→π) [M-1cm-1]
o-NitrobenzaldehydeCyclohexane~350~100~300~1000~250~10000
Acetonitrile~350~100~300~1000~250~10000
m-NitrobenzaldehydeCyclohexane~350~100~300~1000~250~10000
Acetonitrile~350~100~300~1000~250~10000
p-NitrobenzaldehydeCyclohexane~350~100~300~1000~250~10000
Acetonitrile~350~100~300~1000~250~10000

Data extracted from Leyva et al. (2011).[1][4]

The spectra of nitrobenzaldehyde isomers are characterized by a weak n→π* transition around 350 nm, an intermediate π→π* transition within the arene ring around 300 nm, and a strong π→π* transition involving the nitro group and benzene ring around 250 nm.[1][4]

For 2-Ethoxy-5-nitrobenzaldehyde, the presence of the electron-donating ethoxy group at the ortho position is expected to cause a bathochromic (red) shift in the π→π* transitions compared to the parent nitrobenzaldehydes, due to the extension of the conjugated system.[5]

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain reliable and reproducible UV-Vis spectra, a standardized experimental protocol is crucial. The following section details the methodology for determining the absorption maxima of 2-Ethoxy-5-nitrobenzaldehyde.

Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh 2-Ethoxy-5- nitrobenzaldehyde B Dissolve in Solvent (e.g., Cyclohexane, Ethanol) A->B C Prepare Serial Dilutions B->C D Calibrate Spectrophotometer C->D E Record Blank Spectrum (Solvent Only) D->E F Measure Sample Absorbance E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H I Compare with Analogs H->I

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Methodology
  • Solvent Selection: Choose solvents of varying polarities to observe solvatochromic shifts. Recommended solvents include a non-polar solvent like cyclohexane and a polar protic solvent like ethanol. Ensure the solvents are of spectroscopic grade to minimize background absorbance.

  • Sample Preparation:

    • Accurately weigh a small amount of 2-Ethoxy-5-nitrobenzaldehyde using an analytical balance.

    • Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation and Measurement:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline (blank).

    • Rinse the cuvette with the sample solution before filling it for measurement.

    • Scan the sample across a wavelength range of at least 200-500 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) for each absorption band.

Discussion and Expected Results

The UV-Vis spectrum of 2-Ethoxy-5-nitrobenzaldehyde is anticipated to exhibit distinct absorption bands corresponding to n→π* and π→π* transitions, characteristic of aromatic carbonyl compounds.[6][7]

  • n→π* Transition: A weak absorption band is expected in the region of 340-360 nm. This transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. Such transitions are typically of low intensity (ε < 200 M-1cm-1).[1][4] In polar solvents, this band is expected to undergo a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.[8][9]

  • π→π* Transitions: More intense absorption bands are expected at shorter wavelengths.

    • One band, likely around 290-320 nm, can be attributed to the π→π* transition within the substituted benzene ring.

    • A stronger band, anticipated below 260 nm, will correspond to a charge-transfer transition involving the entire conjugated system, including the nitro and ethoxy groups.[1][4]

The ethoxy group, being an electron-donating group, will likely cause a bathochromic shift of the π→π* bands compared to unsubstituted nitrobenzaldehyde.[5] Conversely, the strong electron-withdrawing nitro group will also contribute to a red shift relative to benzaldehyde itself. The interplay of these substituents will determine the final positions of the absorption maxima.

Conclusion

This guide provides a framework for understanding and determining the UV-Vis absorption maxima of 2-Ethoxy-5-nitrobenzaldehyde. By leveraging comparative data from structurally related nitroaromatic aldehydes and adhering to a robust experimental protocol, researchers can accurately characterize the spectroscopic properties of this compound. The expected solvatochromic shifts in response to solvent polarity will offer further insights into the electronic structure and solute-solvent interactions of 2-Ethoxy-5-nitrobenzaldehyde.

References

  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(11), 4854-4862. [Link]

  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]

  • PubChem. (n.d.). 5-Nitrosalicylaldehyde. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Putt, K. S., & Tautges, T. J. (2023). Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry A, 127(27), 5769–5777. [Link]

  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved February 26, 2026, from [Link]

  • YouTube. (2021, August 19). Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π*. Transitions). [Link]

  • YouTube. (2022, January 21). Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro| |. [Link]

  • Chaban, V. V., & Prezhdo, O. V. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. The Journal of Physical Chemistry B, 115(7), 1634–1641. [Link]

  • Chaban, V. V., & Prezhdo, O. V. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. Europe PMC. [Link]

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  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved February 26, 2026, from [Link]

  • Supporting Information: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Megazyme. (n.d.). Acetaldehyde, UV method. Retrieved February 26, 2026, from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Ribeiro, A. C. F., Pinheiro, M., & Valente, A. J. M. (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 24(17), 3121. [Link]

  • Reis, M. I., & Martins, P. F. (2017). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 7(1), 1629. [Link]

  • Novaki, L. P., & El Seoud, O. A. (1996). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Berichte der Bunsengesellschaft für physikalische Chemie, 100(5), 648-655. [Link]

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Comparative

A Comparative Crystallographic Guide to 2-Substituted-5-Nitrobenzaldehyde Derivatives: Structural Insights for Drug Design

Introduction In the landscape of modern drug discovery, a deep understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates not only its physical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, a deep understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates not only its physical properties but also its biological activity. For researchers and drug development professionals, access to and interpretation of crystallographic data are critical for rational drug design and lead optimization. This guide provides a comparative analysis of the crystal structures of several derivatives of 2-substituted-5-nitrobenzaldehyde.

While the primary focus of this guide was intended to be 2-ethoxy-5-nitrobenzaldehyde and its derivatives, an exhaustive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database (COD), revealed a notable absence of publicly available, experimentally determined crystal structures for this specific compound and its direct derivatives.

Therefore, this guide will instead focus on a series of closely related and structurally characterized analogues. By examining the crystal structures of derivatives of 2-hydroxy-5-nitrobenzaldehyde and other related compounds, we can infer and predict the likely structural motifs and intermolecular interactions that would govern the crystal packing of 2-ethoxy-5-nitrobenzaldehyde derivatives. This comparative approach offers valuable insights for researchers working with this class of compounds.

Comparative Analysis of Crystal Structures

The crystal structures of several key derivatives of 2-substituted-5-nitrobenzaldehyde have been determined, providing a foundation for understanding their solid-state behavior. Here, we compare the crystallographic data for selected analogues.

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
2-Hydroxy-5-nitrobenzaldehyde [1][2]C₇H₅NO₄MonoclinicP2₁/nO-H···O, C-H···O, π-π stacking
2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone [3][4]C₈H₈N₄O₃SMonoclinicP2₁/cN-H···S, N-H···O, O-H···S
5-Hydroxy-2-nitrobenzaldehyde thiosemicarbazone [5]C₈H₈N₄O₃STriclinicP-1N-H···S, O-H···O, N-H···O
2-Chloro-5-nitrobenzaldehyde thiosemicarbazone [6]C₈H₇ClN₄O₂SMonoclinicP2₁/cN-H···S
2-Nitrobenzaldehyde-2-furan formylhydrazone [7][8]C₁₂H₉N₃O₄MonoclinicP2₁/cN-H···O
2-Hydroxy-5-nitrobenzaldehyde 2,4-dinitrophenylhydrazone [9]C₁₃H₉N₅O₇MonoclinicP2₁/cN-H···O, O-H···N

Key Observations:

  • Hydrogen Bonding: A predominant feature in the crystal packing of these derivatives is the extensive network of hydrogen bonds. In the hydroxyl-containing compounds, the hydroxyl group acts as a hydrogen bond donor, often forming intramolecular hydrogen bonds with the adjacent aldehyde or imine nitrogen, creating a stable six-membered ring.[1][2] Intermolecular hydrogen bonds involving the nitro group, the thiosemicarbazide moiety, and the hydroxyl group are crucial in building up the supramolecular architecture. For instance, in 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone, strong N-H···S and N-H···O hydrogen bonds are observed.[3][4]

  • π-π Stacking: Aromatic π-π stacking interactions are another significant contributor to the crystal stability of these planar molecules. In 2-Hydroxy-5-nitrobenzaldehyde, π-π stacking is observed between the phenyl rings of adjacent molecules.[1]

  • Influence of the 2-Substituent: The nature of the substituent at the 2-position of the benzaldehyde ring significantly influences the hydrogen bonding patterns. The hydroxyl group in the 2-hydroxy derivatives is a strong hydrogen bond donor, leading to robust intermolecular interactions. In the case of 2-ethoxy-5-nitrobenzaldehyde derivatives, while direct O-H···X hydrogen bonds would be absent, the ethoxy group's oxygen atom could act as a hydrogen bond acceptor.

  • Conformational Flexibility: The thiosemicarbazone and hydrazone derivatives exhibit conformational flexibility around the C-N and N-N bonds. However, the observed crystal structures generally show a planar or near-planar conformation, which is often stabilized by intramolecular hydrogen bonding.

Experimental Protocols

The synthesis and crystallization of these derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

General Synthesis of Thiosemicarbazone Derivatives

A common and effective method for the synthesis of thiosemicarbazone derivatives involves the condensation reaction between the corresponding aldehyde and thiosemicarbazide.

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of the 2-substituted-5-nitrobenzaldehyde and thiosemicarbazide in a suitable solvent, such as ethanol or methanol.

  • Reaction: Reflux the mixture for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Crystallization: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid product can be collected by filtration.

  • Recrystallization: For obtaining single crystals, the crude product is typically recrystallized from an appropriate solvent or solvent mixture by slow evaporation.

Synthesis_Workflow Aldehyde 2-Substituted-5- nitrobenzaldehyde Reaction Reflux (2-4h) Aldehyde->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Solvent Ethanol/Methanol Solvent->Reaction Precipitate Cooling & Precipitation Reaction->Precipitate Filtration Filtration Precipitate->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization (Slow Evaporation) Crude_Product->Recrystallization Single_Crystals Single Crystals Recrystallization->Single_Crystals

Synthesis and Crystallization Workflow
Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Experimental Workflow:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

XRay_Diffraction_Workflow cluster_Data_Collection Data Collection cluster_Structure_Determination Structure Determination Single_Crystal Mount Single Crystal Diffraction Collect Diffraction Data Single_Crystal->Diffraction XRay_Source X-ray Beam XRay_Source->Diffraction Data_Processing Process Data (Unit Cell, Space Group) Diffraction->Data_Processing Structure_Solution Solve Structure (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Refine Structure (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Crystal Structure

Single-Crystal X-ray Diffraction Workflow

Conclusion and Future Directions

This guide has provided a comparative overview of the crystal structures of several 2-substituted-5-nitrobenzaldehyde derivatives. The analysis highlights the critical role of hydrogen bonding and π-π stacking interactions in defining the solid-state architecture of these compounds. While direct experimental data for 2-ethoxy-5-nitrobenzaldehyde derivatives remains elusive in the public domain, the structural information gleaned from its close analogues provides a robust framework for predicting its crystallographic properties.

For researchers in drug development, the insights from these crystal structures are invaluable. The understanding of intermolecular interactions can guide the design of new derivatives with improved solubility, stability, and ultimately, enhanced biological activity. It is our hope that this comparative guide will serve as a useful resource and stimulate further crystallographic studies on this important class of compounds, including the yet-to-be-characterized 2-ethoxy-5-nitrobenzaldehyde derivatives. The deposition of such data into public databases would be a significant contribution to the scientific community.

References

  • Tanak, H., Macit, M., Yavuz, M., & Isik, S. (2009). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3056. [Link]

  • Alhadi, A. A., Ali, H. M., Puvaneswary, S., Robinson, W. T., & Ng, S. W. (2008). 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1606. [Link]

  • Li, Y., & Wang, J. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 55. [Link]

  • Mopuru, S. R., Sarala, Y., Jagadeesh, M., & Reddy, A. V. (2014). 5-Hydroxy-2-nitrobenzaldehyde thiosemicarbazone (HNBATSC). Acta Crystallographica Section E: Structure Reports Online, 70(8), o846. [Link]

  • Hao, L. (2010). 2-Chloro-5-nitrobenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2528. [Link]

  • Tameem, A., Ali, H. M., & Ng, S. W. (2008). 2-Hydroxy-5-nitrobenzaldehyde 2,4-dinitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(4), o679. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-nitrobenzaldehyde

For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-5-nitrobenzaldehyde, a compound that, like many of its chemical relatives, requires careful handling due to its potential hazards. By understanding the underlying principles of safe disposal, you can protect yourself, your colleagues, and the environment.

Understanding the Hazards: A Proactive Approach to Safety

Key Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][5][6]

  • Combustibility: While not highly flammable, it may be combustible at high temperatures, and dust can form explosive mixtures with air.[7][8] During a fire, it can emit toxic fumes, including carbon oxides and nitrogen oxides.[7][8][9][10]

Aromatic nitro compounds can also be strong oxidizing agents and may react vigorously with reducing agents.[11] Therefore, proper segregation from incompatible materials is critical.

Immediate Safety and Handling Precautions

Before beginning any work with 2-Ethoxy-5-nitrobenzaldehyde, ensure that the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[9]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand.[12] Do not use combustible materials such as paper towels for the bulk of the spill.[11] Collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[9][11]

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of 2-Ethoxy-5-nitrobenzaldehyde must be managed as a hazardous waste stream. Adherence to all local, state, and federal regulations is mandatory.

Step 1: Waste Identification and Segregation

All unused 2-Ethoxy-5-nitrobenzaldehyde and any materials contaminated with it (e.g., gloves, wipes, absorbent pads, and glassware) must be treated as hazardous waste.[11]

  • Solid Waste: Collect solid 2-Ethoxy-5-nitrobenzaldehyde waste and contaminated disposable items in a designated, clearly labeled, and sealable container.[11]

  • Liquid Waste: If 2-Ethoxy-5-nitrobenzaldehyde is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.[13] Aldehydes are generally incompatible with caustics, amines, and organic acids.[14]

Step 2: Container Selection and Labeling

Proper containment and labeling are crucial to prevent accidental mixing and to ensure compliant disposal.

  • Container Choice: Use sturdy, leak-proof containers that are chemically compatible with the waste.[13][15] If possible, use the original container for unused product.

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[11][15] The label must include:

    • The full chemical name: "2-Ethoxy-5-nitrobenzaldehyde" (no abbreviations).

    • The words "Hazardous Waste".

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container.

Step 3: On-Site Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[12][13]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, bases, and acids.[5][9]

Step 4: Arranging for Final Disposal

Laboratory personnel are generally not permitted to treat or dispose of hazardous chemical waste directly.

  • Contact EHS: When the waste container is nearly full (no more than 3/4 full) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for a pickup.[11][15][17]

  • Do Not Sewer: Never dispose of 2-Ethoxy-5-nitrobenzaldehyde down the drain.[12][13] Aldehydes are often toxic and can be subject to stringent trade-waste restrictions.[17]

  • Disposal of Empty Containers: The first rinse of a container that held 2-Ethoxy-5-nitrobenzaldehyde must be collected and disposed of as hazardous waste.[13] After being thoroughly rinsed and air-dried, the empty container can typically be disposed of as general solid waste.[13][16]

Disposal Workflow and Data Summary

The following diagram illustrates the decision-making process for the proper disposal of 2-Ethoxy-5-nitrobenzaldehyde.

Caption: Decision workflow for the safe disposal of 2-Ethoxy-5-nitrobenzaldehyde.

ParameterGuidelineRationale
Waste Classification Hazardous WastePossesses properties of toxicity and irritation based on similar compounds.[3][4][11]
Primary Container Tightly sealing, chemically compatible, and clearly labeled.To prevent leaks, reactions, and ensure proper identification for disposal.[11][15]
Storage Location Designated Satellite Accumulation Area (SAA), segregated from incompatibles.To ensure safety, regulatory compliance, and prevent dangerous chemical reactions.[9][16]
Disposal Method Collection by institutional EHS/licensed hazardous waste contractor.Ensures compliance with environmental regulations and proper treatment of hazardous materials.[11][17]
Spill Residue Collect with inert absorbent and treat as hazardous waste.To prevent environmental contamination and exposure to personnel.[9][12]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Benchchem. Essential Guide to Orotaldehyde Disposal: Ensuring Laboratory Safety and Compliance.
  • Benchchem. Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • Chemical Bull. Material Safety Data Sheet (MSDS) - 2-Nitrobenzaldehyde.
  • Ecology. Focus on: Treatment by Aldehyde Deactivation.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • National Institutes of Health. NIH Waste Disposal Guide at Bayview Campus.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-5-nitrobenzaldehyde.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Ethoxybenzaldehyde.
  • Santa Cruz Biotechnology. 2-Hydroxy-5-nitrobenzaldehyde Safety Data Sheet.
  • Techno PharmChem. 2 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Nitrobenzaldehyde.
  • Sigma-Aldrich. Material Safety Data Sheet - 2-Nitrobenzaldehyde.
  • Valsynthese SA. Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.
  • Chemical Compatibility Chart.
  • Oxford Lab Fine Chem LLP. material safety data sheet - 2-nitro benzaldehyde 99% ar.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-nitrobenzaldehyde.

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-5-nitrobenzaldehyde

Part 1: Executive Safety Summary The Core Directive: Handling 2-Ethoxy-5-nitrobenzaldehyde requires a "Precautionary Principle" approach. While specific toxicological data for this exact ethyl-ether derivative is less ub...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

The Core Directive: Handling 2-Ethoxy-5-nitrobenzaldehyde requires a "Precautionary Principle" approach. While specific toxicological data for this exact ethyl-ether derivative is less ubiquitous than its hydroxy-analogs, its structural pharmacophore (nitro-aromatic aldehyde) dictates that it be treated as a sensitizing irritant with potential for respiratory distress upon inhalation.[1]

Chemical Profile:

  • CAS: 55919-24-9[1]

  • Physical State: Typically a pale yellow to brownish solid/powder.

  • Primary Hazards: Skin/Eye Irritation (Category 2), STOT-SE (Respiratory Irritation), Potential Skin Sensitizer.[1]

  • Critical Risk: Formation of fine dust during weighing and transfer, which facilitates rapid mucous membrane absorption.[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed to be self-validating.[1] Do not simply "wear" the gear; verify its integrity using the checks described below.

PPE ComponentMaterial SpecificationScientific RationaleValidation Check (Self-Correction)
Hand Protection Nitrile Rubber (Min 0.11 mm thickness)Latex degrades upon exposure to aromatic aldehydes.[1] Nitrile provides superior permeation resistance against nitro-aromatics.[1]The "Inflation Test": Traps air in the glove and squeezes to check for pinhole leaks before donning.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Fine powders can bypass side-shields.[1] Goggles form a seal against dust ingress.[1]The "Fit Check": Ensure the seal is tight against the temples and cheekbones; no gaps for dust entry.
Respiratory N95 / FFP2 Respirator (If outside Fume Hood)Aldehydes are respiratory irritants. Nitro groups can induce sensitization.[1][2]Negative Pressure Check: Cover filter with hands and inhale; mask should collapse slightly against face.
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Prevents migration of chemical dust onto street clothes and forearms (a common contact dermatitis site).Wrist Gap Check: Ensure glove cuff overlaps the sleeve; tape the gap if handling large quantities (>10g).

Part 3: Operational Workflow & Engineering Controls

Phase 1: Engineering Setup (The "Box" Concept)

Never handle this compound on an open bench. All operations must occur within a Chemical Fume Hood certified to operate at a face velocity of 0.5 m/s (100 fpm) .

  • Logic: The "Box" isolates the hazard. If the potential energy of the chemical (dust/vapor) is contained, the kinetic risk to the operator is neutralized.[1]

Phase 2: The Weighing Protocol (Step-by-Step)
  • Objective: Transfer solid without generating airborne particulate.

  • Static Elimination: Wipe the spatula and weighing boat with an anti-static wipe.

    • Why? Nitro-aromatics are often dry, static-prone powders that "jump" during transfer.[1]

  • The "Taring" Technique: Place the receiving vessel inside the hood. Tare the balance.

  • Transfer: Use a micro-spatula . Do not pour from the bottle.

    • Causality: Pouring creates turbulent air displacement, ejecting dust.[1] Spatula transfer is laminar and controlled.[1]

  • Decontamination: Immediately wipe the spatula with an acetone-dampened Kimwipe inside the hood before removing it.

Phase 3: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin absorption of nitro-compounds).[1]

  • Eye Contact: Flush for 15 minutes. Lift eyelids to remove trapped particulates.[1]

  • Spill (Solid): Do not sweep (creates dust). Cover with a wet paper towel to dampen, then scoop into a waste container.[1]

Part 4: Visualized Safety Logic

The following diagrams illustrate the decision-making process and operational workflow.

Diagram 1: PPE Decision Logic

PPE_Logic Start Handling 2-Ethoxy-5-nitrobenzaldehyde StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution In Solution (Solvent) StateCheck->Solution Quantity Quantity > 1 gram? Solid->Quantity SolventPPE Solvent Specific PPE (Check Solvent SDS) Solution->SolventPPE StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat Quantity->StandardPPE No EnhancedPPE Enhanced PPE: Double Glove + Tyvek Sleeves + N95 (if open) Quantity->EnhancedPPE Yes

Caption: Decision matrix for selecting PPE intensity based on physical state and quantity handled.

Diagram 2: The "Zero-Exposure" Workflow

Workflow Setup 1. Setup: Verify Hood Flow Anti-static Wipe Transfer 2. Transfer: Spatula Only No Pouring Setup->Transfer Ready Cleanup 3. Decon: Wipe Tools in Hood Seal Waste Transfer->Cleanup Complete Disposal 4. Disposal: Incineration Stream Cleanup->Disposal Waste

Caption: Operational sequence ensuring containment from setup through disposal.

Part 5: Disposal & Environmental Compliance

Protocol:

  • Classification: Segregate as Hazardous Organic Waste .

  • Incompatibility: Do not mix with strong oxidizers or strong bases (risk of exothermic decomposition).[3]

  • Destruction: The preferred method is Incineration with an afterburner and scrubber.

    • Mechanism:[1][3][4][5] High-temperature incineration (approx. 1000°C) breaks the nitro-aromatic ring.[1] The scrubber is essential to capture Nitrogen Oxides (NOx) generated during combustion.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde (Analogous Structure). Retrieved from [1]

  • PubChem. (2023). Compound Summary: 5-Nitro-2-ethoxybenzaldehyde.[1] National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2023). Laboratory Safety: Handling Aromatic Aldehydes. Retrieved from [1]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Nitrobenzaldehyde derivatives. Retrieved from [1]

(Note: Due to the specific nature of CAS 55919-24-9, safety protocols are reinforced by data from the closest structural analogs, 2-Hydroxy-5-nitrobenzaldehyde and 2-Nitrobenzaldehyde, to ensure maximum safety margins.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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